(4-Methoxypyrimidin-5-yl)boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(4-methoxypyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHFIKAJVVQLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680996 | |
| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909187-37-7 | |
| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909187-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Methoxypyrimidin-5-yl)boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxypyrimidin-5-yl)boronic acid is a heterocyclic organoboron compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its structural features, particularly the pyrimidine core, make it an attractive moiety for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of kinase inhibitors.
Core Chemical and Physical Properties
This compound is a white to off-white solid. While specific experimental data for some physical properties of this exact molecule are not widely published, data for structurally similar compounds provide valuable estimations. Boronic acids, in general, are known for their stability under anhydrous conditions but can be susceptible to degradation pathways such as dehydration to form boroxines, oxidation, and protodeboronation. For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container under an inert atmosphere.
| Property | Value/Information | Source |
| CAS Number | 909187-37-7 | [1] |
| Molecular Formula | C₅H₇BN₂O₃ | |
| Molecular Weight | 153.93 g/mol | |
| Synonyms | 4-Methoxypyrimidin-5-boronic Acid, B-(4-methoxy-5-pyrimidinyl)boronic Acid | |
| Appearance | White to off-white powder | |
| Melting Point | Data not available for the title compound. For the analogous (2,4-dimethoxypyrimidin-5-yl)boronic acid: 113-117 °C. | [2] |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO. The related (2-Methoxypyrimidin-5-yl)boronic acid has a solubility of 350 mg/mL in DMSO. | |
| pKa | Data not available. | |
| Stability | Susceptible to dehydration, oxidation, and protodeboronation. Store at -20°C for long-term stability. |
Synthesis and Reactivity
The synthesis of pyrimidine-5-boronic acids can be achieved through various synthetic routes. A common approach involves the halogen-metal exchange of a halopyrimidine followed by borylation.
Experimental Protocol: Synthesis of a Pyrimidine Boronic Acid (Representative)
The following protocol is adapted from the synthesis of the structurally similar (4-Methoxypyridin-2-YL)boronic acid and is representative of a general approach to this class of compounds.
Step 1: Halogenation of the Pyrimidine Core
A common precursor for the synthesis of pyrimidine boronic acids is a halogenated pyrimidine. Various methods for the synthesis of substituted pyrimidines are available in the literature.
Step 2: Lithiation and Borylation
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the starting halopyrimidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature. Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of the lithiated intermediate.
-
Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid. Remove the organic solvent under reduced pressure. Adjust the pH of the aqueous layer to induce precipitation of the boronic acid.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system.
Caption: General synthesis workflow for pyrimidine boronic acids.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene, 1,4-dioxane, often with water).
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-120 °C) for the required time (2-24 hours). Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery: Targeting the VCP/p97 Signaling Pathway
The pyrimidine scaffold is a common feature in a multitude of biologically active compounds. Pyrimidine-containing boronic acids, such as this compound, are instrumental in the synthesis of inhibitors targeting various signaling pathways implicated in diseases like cancer. One such target is the Valosin-containing protein (VCP), also known as p97.
VCP/p97 is an ATPase that plays a critical role in cellular protein homeostasis by mediating the degradation of misfolded proteins through the ubiquitin-proteasome system (UPS).[3] Inhibition of VCP/p97 disrupts this process, leading to an accumulation of ubiquitinated proteins, which can trigger stress in the endoplasmic reticulum and ultimately induce apoptosis (programmed cell death) in cancer cells.[4] A study has reported the discovery of novel pyrimidine molecules containing a boronic acid moiety as potent inhibitors of VCP/p97.[3]
Caption: Inhibition of the VCP/p97 pathway by a pyrimidine boronic acid derivative.
References
(4-Methoxypyrimidin-5-yl)boronic acid: A Technical Guide for Researchers
CAS Number: 909187-37-7
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in (4-Methoxypyrimidin-5-yl)boronic acid. This document provides a detailed overview of its physicochemical properties, synthesis, applications in medicinal chemistry, and relevant experimental protocols.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 909187-37-7 | N/A |
| Molecular Formula | C₅H₇BN₂O₃ | [1] |
| Molecular Weight | 153.93 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | COC1=NC=NC=C1B(O)O | [1] |
| InChI | InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3,9-10H,1H3 | [1] |
| Melting Point | Not available (For the related compound 2,4-dimethoxypyrimidin-5-boronic acid: 115-117 °C) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in dimethyl sulfoxide and methanol. | N/A |
Synthesis and Characterization
The synthesis of pyrimidine boronic acids can be achieved through various methods, with a common approach being the metal-halogen exchange of a halopyrimidine followed by borylation.
Representative Synthesis of this compound
This protocol describes a general method for the synthesis of pyrimidin-5-yl boronic acids from their corresponding 5-halopyrimidines. This can be adapted for the synthesis of this compound from 5-bromo-4-methoxypyrimidine.
Experimental Protocol:
Materials:
-
5-Bromo-4-methoxypyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line, oven-dried flasks)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-bromo-4-methoxypyrimidine in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (typically 1.1 equivalents) dropwise, maintaining the temperature. Stir the reaction mixture at -78 °C for 1-2 hours to ensure the complete formation of the lithiated intermediate.
-
Borylation: To the reaction mixture at -78 °C, add triisopropyl borate (typically 1.2 equivalents) dropwise. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous HCl at 0 °C. Extract the mixture with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Workflow for the Synthesis of this compound
Caption: A general workflow for the synthesis of this compound.
Analytical Characterization
The characterization of this compound and its derivatives typically involves a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not widely published, the following methods are standard for boronic acid characterization.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹¹B NMR are used to confirm the molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and can be used to elucidate the structure. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. |
Applications in Medicinal Chemistry
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex molecular scaffolds.[3]
The pyrimidine moiety is a common feature in many kinase inhibitors, where it can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The 5-position of the pyrimidine ring is a favorable site for substitution, and 5-pyrimidinylboronic acids generally exhibit good reactivity in Suzuki couplings.[3]
Role in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors are biaryl or heteroaryl compounds, and the Suzuki-Miyaura coupling is a fundamental reaction for their synthesis. This compound serves as a versatile building block for introducing the 4-methoxypyrimidine motif into these inhibitors.
One important class of kinases targeted in drug discovery is the Janus kinase (JAK) family. JAK inhibitors are used in the treatment of various inflammatory diseases and cancers. The 4-methoxypyrimidine core is a feature of some potent and selective JAK inhibitors, which modulate the JAK-STAT signaling pathway.
Suzuki-Miyaura Coupling Protocol
The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction using a pyrimidine boronic acid.
Experimental Protocol:
Materials:
-
Aryl or heteroaryl halide (1.0 equivalent)
-
This compound (1.0-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Standard glassware for inert atmosphere reactions or a microwave reactor
Procedure (Conventional Heating):
-
Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Procedure (Microwave-Assisted): [5]
-
Reaction Setup: In a microwave reactor vial, combine the aryl or heteroaryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.
-
Work-up and Purification: Follow steps 5 and 6 from the conventional heating protocol.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Targeting the JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular processes such as immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.
JAK inhibitors synthesized using building blocks like this compound can block the activity of JAKs, thereby inhibiting the downstream signaling cascade.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Safety and Handling
Boronic acids should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in the construction of kinase inhibitors, especially those targeting the JAK-STAT pathway, highlights its importance in modern drug discovery. This technical guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
Synthesis of (4-Methoxypyrimidin-5-yl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxypyrimidin-5-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery, enabling the synthesis of complex molecules through cross-coupling reactions. This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound. The synthesis is conceptualized as a three-step process commencing with the formation of a pyrimidine core, followed by methoxylation and subsequent bromination to yield a key intermediate. The final step involves a lithium-halogen exchange and borylation to produce the target boronic acid. This document furnishes detailed, albeit adapted, experimental protocols, quantitative data from analogous reactions, and visualizations to aid researchers in the practical application of this synthesis.
Introduction
Heterocyclic boronic acids are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its functionalization with a boronic acid moiety at the 5-position provides a versatile handle for the introduction of various substituents. The 4-methoxy group on the pyrimidine ring can significantly influence the electronic properties and metabolic stability of resulting compounds, making this compound a desirable, albeit not widely documented, synthetic intermediate. This guide outlines a plausible and scientifically grounded synthetic route, compiled from established methodologies for analogous compounds.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process, beginning with the construction of the pyrimidine ring, followed by functional group manipulations to install the methoxy and bromo substituents, and culminating in the formation of the boronic acid.
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar compounds and represent a viable route to the target molecule.
Step 1: Synthesis of 4,6-Dihydroxypyrimidine
This procedure is based on the reaction of a malonate with formamide in the presence of an alkali metal alkoxide.
Materials:
-
Malonate (e.g., diethyl malonate)
-
Formamide
-
Alkali metal alkoxide (e.g., sodium methoxide)
-
Alcoholic solvent (e.g., methanol)
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
A solution or suspension of the alkali metal alkoxide in an alcohol is prepared in a suitable reaction vessel.
-
The malonate, either alone or concurrently with formamide, is added portion-wise or continuously to the alkoxide mixture at an elevated temperature.
-
The reaction mixture is refluxed for several hours to ensure complete cyclization.
-
Upon completion, the reaction is cooled, and the precipitated salt is collected.
-
The salt is dissolved in water, and the pH is adjusted with acid to precipitate the 4,6-dihydroxypyrimidine product.
-
The solid is collected by filtration, washed with water, and dried.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Diethyl malonate | 160.17 | - | 1.0 |
| Formamide | 45.04 | - | 2.0 - 2.5 |
| Sodium methoxide | 54.02 | - | 3.0 - 4.0 |
| 4,6-Dihydroxypyrimidine | 112.09 | - | - |
Note: The exact quantities should be determined based on the desired scale of the reaction.
Step 2: Synthesis of 5-Bromo-4-methoxypyrimidine (Intermediate)
This multi-stage process involves chlorination, methoxylation, dechlorination, and bromination.
2a. Synthesis of 4,6-Dichloropyrimidine:
-
4,6-Dihydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating.
-
The reaction mixture is carefully quenched with ice water and neutralized.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield 4,6-dichloropyrimidine.
2b. Synthesis of 4-Chloro-6-methoxypyrimidine:
-
4,6-Dichloropyrimidine is dissolved in methanol.
-
A solution of sodium methoxide in methanol (1 equivalent) is added dropwise at a controlled temperature (e.g., 0-10 °C).
-
The reaction is stirred until completion (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the residue is worked up to isolate the monosubstituted product.
2c. Synthesis of 4-Methoxypyrimidine:
-
4-Chloro-6-methoxypyrimidine is subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to selectively remove the remaining chlorine atom.
-
The catalyst is filtered off, and the solvent is evaporated to yield 4-methoxypyrimidine.
2d. Synthesis of 5-Bromo-4-methoxypyrimidine:
-
4-Methoxypyrimidine is dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent).
-
A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.
-
The reaction mixture is worked up by aqueous extraction, and the product is purified by chromatography or recrystallization.
| Intermediate Product | Typical Yield (%) | Appearance |
| 4,6-Dichloropyrimidine | 75-85 | Crystalline solid |
| 4-Chloro-6-methoxypyrimidine | 80-90 | Solid |
| 4-Methoxypyrimidine | >90 | Oil or low-melting solid |
| 5-Bromo-4-methoxypyrimidine | 60-75 | Solid |
Note: Yields are estimates based on analogous reactions and may require optimization.
Step 3: Synthesis of this compound
This final step involves a lithium-halogen exchange followed by borylation, a method proven effective for the synthesis of heteroaryl boronic acids.
Materials:
-
5-Bromo-4-methoxypyrimidine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-bromo-4-methoxypyrimidine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (typically 1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.
-
To the resulting solution of the lithiated intermediate, add triisopropyl borate (typically 1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.
-
The organic solvent can be removed under reduced pressure. Adjust the pH of the aqueous layer to induce precipitation of the boronic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 5-Bromo-4-methoxypyrimidine | 189.01 | - | 1.0 |
| n-Butyllithium | 64.06 | - | 1.1 |
| Triisopropyl borate | 188.08 | - | 1.2 |
| This compound | 153.95 | - | - |
Data Presentation
| Parameter | Expected/Comparative Value |
| Purity (HPLC) | >95% (typical for commercial-grade boronic acids) |
| ¹H NMR (DMSO-d₆, ppm) | Expected signals for pyrimidine protons, a methoxy singlet, and a broad singlet for the B(OH)₂ protons. Aromatic protons are expected in the δ 8-9 ppm range. |
| ¹³C NMR (DMSO-d₆, ppm) | Signals corresponding to the pyrimidine ring carbons and the methoxy carbon. The carbon attached to the boron atom will have a characteristic chemical shift. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 153.95 g/mol . |
Experimental Workflows
The following diagrams illustrate the logical workflows for the key experimental stages.
(4-Methoxypyrimidin-5-yl)boronic Acid: A Technical Guide for Researchers and Drug Development Professionals
(4-Methoxypyrimidin-5-yl)boronic acid is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring a pyrimidine ring substituted with a methoxy and a boronic acid group, makes it a valuable building block in the synthesis of complex organic molecules, particularly as a key intermediate in the development of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the modulation of critical signaling pathways.
Core Molecular Structure and Properties
The foundational characteristics of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 909187-37-7 | [1][2] |
| Molecular Formula | C₅H₇BN₂O₃ | [1][2] |
| Molecular Weight | 153.93 g/mol | [2] |
| IUPAC Name | This compound | |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents |
Synthesis and Experimental Protocols
A likely synthetic pathway commences with a doubly halogenated pyrimidine, such as 5-bromo-2,4-dichloropyrimidine. This starting material undergoes selective methoxylation, followed by a metal-halogen exchange and subsequent reaction with a boron-containing electrophile to yield the desired boronic acid.
Experimental Protocol: Plausible Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar pyrimidine boronic acids and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 5-Bromo-4-methoxy-pyrimidine derivative
A common precursor for the target molecule is a brominated and methoxylated pyrimidine. For instance, starting with 5-bromo-2,4-dichloropyrimidine, a selective methoxylation at the 4-position can be achieved.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 5-bromo-2,4-dichloropyrimidine in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol to the cooled mixture.
-
Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-4-methoxypyrimidine derivative.
-
Purify the product by column chromatography or recrystallization.
Step 2: Borylation of the 5-Bromo-4-methoxypyrimidine derivative
The final step involves the conversion of the bromo-pyrimidine to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.
Materials:
-
5-Bromo-4-methoxypyrimidine derivative
-
n-Butyllithium (n-BuLi) or other organolithium reagent
-
Triisopropyl borate or another suitable borate ester
-
Anhydrous tetrahydrofuran (THF) or other ethereal solvent
-
Aqueous acid (e.g., HCl) for hydrolysis
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 5-bromo-4-methoxypyrimidine derivative in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise to the cooled solution and stir for a period to allow for complete lithium-halogen exchange.
-
To the resulting lithiated species, add triisopropyl borate dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous acid to hydrolyze the borate ester.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Isolate the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
Key Applications in Drug Discovery: Suzuki-Miyaura Coupling
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often the core scaffolds of pharmaceutically active compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a Schlenk flask or microwave vial, combine this compound (typically 1.1-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, extracting the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Role in Signaling Pathway Modulation: Inhibition of the JAK-STAT Pathway
The pyrimidine scaffold is a common feature in a multitude of kinase inhibitors. Molecules synthesized using this compound are of particular interest for their potential to inhibit Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and apoptosis. Aberrant JAK-STAT signaling is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.
The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by small molecule inhibitors, which are often synthesized using building blocks like this compound.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a key application of this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not widely available in public repositories. However, this information is typically available from commercial suppliers upon request and is essential for the verification of the compound's identity and purity before its use in synthesis.[2][3]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key component in the development of novel kinase inhibitors, particularly those targeting the JAK-STAT signaling pathway. The experimental protocols and workflows provided in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
(4-Methoxypyrimidin-5-yl)boronic acid: A Technical Guide to its Solubility and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and key physicochemical characteristics of (4-Methoxypyrimidin-5-yl)boronic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document aggregates information on analogous compounds, details established experimental protocols for solubility determination, and presents relevant reaction pathways to provide a thorough understanding for research and drug development applications.
Introduction to this compound
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a boronic acid derivative, it serves as a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The methoxypyrimidine moiety is a common scaffold in pharmacologically active molecules, and the boronic acid functional group allows for its versatile incorporation into a wide range of complex molecular architectures. A clear understanding of its solubility is paramount for its effective use in synthetic chemistry, particularly for reaction optimization, purification, and formulation.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 909187-37-7 | [1][2] |
| Molecular Formula | C₅H₇BN₂O₃ | [1] |
| Molecular Weight | 153.93 g/mol | [1] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Solubility Profile
Precise, quantitative solubility data for this compound in a range of organic solvents is not readily found in peer-reviewed literature. However, qualitative data for a structurally similar compound and general solubility trends for boronic acids can provide valuable guidance.
Expected Solubility Trends
Boronic acids as a class of compounds exhibit predictable solubility behaviors. They are generally more soluble in polar organic solvents and less soluble in nonpolar hydrocarbons. The presence of the methoxy group and nitrogen atoms in the pyrimidine ring of this compound is expected to increase its polarity, suggesting a higher affinity for polar solvents.
Based on data from analogous compounds like phenylboronic acid and other substituted pyrimidine boronic acids, the following trends can be anticipated:
-
High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), and polar aprotic solvents (e.g., DMSO, DMF).
-
Moderate Solubility: Chloroform.
-
Low Solubility: Nonpolar hydrocarbons (e.g., hexane, methylcyclohexane).
Solubility Data of Analogous Compounds
The following table summarizes available solubility data for structurally related boronic acids. This information can be used to estimate the solubility of this compound.
| Compound | Solvent | Solubility | Method | Reference |
| (2-Methoxypyrimidin-5-yl)boronic acid | DMSO | 350 mg/mL (2273.76 mM) | Requires sonication | [3] |
| 2,4-Dimethoxypyrimidine-5-boronic Acid | DMSO | 100 mg/mL (543.60 mM) | Requires sonication | [4] |
| Phenylboronic acid | Water (20 °C) | 1.9 g/100 g | ||
| Phenylboronic acid | Dipropyl ether | High | Dynamic Method | [5] |
| Phenylboronic acid | Acetone | High | Dynamic Method | |
| Phenylboronic acid | Chloroform | Moderate | Dynamic Method | |
| Phenylboronic acid | Methylcyclohexane | Very Low | Dynamic Method |
Note: The hygroscopic nature of DMSO can significantly impact solubility, and the use of newly opened solvent is recommended.[3][4]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established methods are recommended.
Dynamic (Synthetic) Method
This method is a common and reliable technique for determining the solubility of boronic acids in organic solvents by observing the temperature at which a solid solute completely dissolves upon controlled heating.[5][6][7]
Principle: A mixture of known composition (solute and solvent) is heated at a constant rate with stirring. The temperature at which the solution becomes clear (i.e., the last solid particles disappear) is recorded as the solubility temperature for that specific composition. By repeating this process with different compositions, a solubility curve can be constructed.[6]
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser beam and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[6]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution.[6]
-
Determination of Dissolution Temperature: Record the temperature at which the solution becomes clear.[6]
-
Data Collection: Repeat the measurement with different compositions to construct a solubility curve.[6]
Caption: Workflow for the Dynamic Solubility Determination Method.
OECD 105 Shake-Flask Method
This is a widely accepted protocol for determining the solubility of substances with solubilities above 0.01 g/L.[4]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.[4]
Apparatus:
-
Constant temperature bath with agitation capabilities (e.g., shaker)
-
Flasks with low-adsorption inner surfaces
-
Centrifuge (if necessary for phase separation)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a flask containing the chosen solvent.
-
Equilibration: Agitate the flask in a constant temperature bath for a sufficient period to reach equilibrium (preliminary tests should determine this time).
-
Phase Separation: Allow the mixture to stand at the same temperature to let the solid settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved boronic acid using a validated analytical method.
Role in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl and heteroaryl structures.[8] The solubility of the boronic acid in the reaction solvent is critical for achieving optimal reaction kinetics and yields.
References
- 1. 909187-37-7|this compound|BLD Pharm [bldpharm.com]
- 2. 909187-37-7 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronicacid [myskinrecipes.com]
(4-Methoxypyrimidin-5-yl)boronic acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxypyrimidin-5-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions. As with many boronic acid derivatives, its stability is a critical factor for ensuring reproducibility in synthetic protocols and maintaining the integrity of compound libraries. This technical guide provides an in-depth overview of the known stability characteristics of arylboronic acids, which are directly applicable to this compound, and offers best practices for its storage and handling. Due to the limited availability of specific stability data for this particular compound, the information presented herein is based on established knowledge of the boronic acid class of molecules.
Introduction to Boronic Acid Stability
Boronic acids are known for their inherent susceptibility to several degradation pathways. The stability of a given boronic acid is influenced by a variety of factors including its chemical structure (steric and electronic effects), as well as external conditions such as temperature, pH, moisture, and light.
The primary degradation pathways for boronic acids include:
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This can be a significant issue, particularly for electron-rich arylboronic acids.
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. Protodeboronation can be catalyzed by acid, base, or certain transition metals.
Recommended Storage and Handling
To ensure the long-term integrity and reactivity of this compound, stringent storage and handling procedures are paramount. The following recommendations are based on general guidelines for arylboronic acids.
Storage Conditions
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C to -80°CShort-term: 2-8°C | Reduces the rate of thermal degradation and dehydration. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis. |
| Light | Store in a light-resistant container | Protects against photolytic degradation. |
| Moisture | Store in a tightly sealed container with a desiccant | Prevents hydrolysis and the reversible formation of boroxines. |
Handling Procedures
-
Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the compound.
-
Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Use clean, dry spatulas and glassware.
-
For solutions, use anhydrous solvents and store under an inert atmosphere. Prepare solutions fresh whenever possible.
Factors Influencing the Stability of this compound
The following diagram illustrates the key factors that can impact the stability of this compound.
Caption: Key environmental factors affecting the stability of this compound.
Major Degradation Pathways
Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and analytical methods.
Caption: Primary degradation routes for arylboronic acids.
Experimental Protocols for Stability Assessment
General Workflow for a Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
Caption: A generalized workflow for conducting forced degradation studies.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its potential degradation products.
Objective: To develop an HPLC method capable of resolving this compound from its degradation products.
Materials and Equipment:
-
This compound
-
HPLC grade acetonitrile and water
-
HPLC grade formic acid or other suitable modifier
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or MS |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Forced Degradation Sample Preparation: Subject the stock solution to forced degradation conditions as outlined in the workflow above. For example, for acidic hydrolysis, mix the stock solution with an equal volume of 0.2 M HCl and heat at 60°C for a specified time. Neutralize the sample before injection if necessary.
-
Analysis: Inject the stressed and unstressed samples into the HPLC system.
-
Data Evaluation: Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the parent peak is well-resolved from all degradation peaks.
Conclusion
While specific stability data for this compound is not extensively documented, a comprehensive understanding of the stability of the broader class of arylboronic acids provides a strong foundation for its proper handling and storage. By implementing the recommended storage conditions, such as low temperature, inert atmosphere, and protection from light and moisture, the integrity of this compound can be effectively preserved. For critical applications, it is highly recommended to perform in-house stability assessments using the generalized protocols provided in this guide to ensure the quality and reliability of this important synthetic building block.
Commercial Availability and Synthetic Utility of (4-Methoxypyrimidin-5-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxypyrimidin-5-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its strategic importance lies in its utility as a key intermediate for the synthesis of complex organic molecules, particularly as a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the methoxypyrimidine moiety is a feature in a number of biologically active compounds, including kinase inhibitors. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its relevance in targeting specific signaling pathways.
Commercial Availability
This compound, identified by CAS Number 909187-37-7, is readily available from a variety of commercial suppliers.[1][2][3] This accessibility facilitates its use in research and development without the immediate need for de novo synthesis. The following table summarizes the availability of this compound from several key suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Ambeed | A397377 | >95% | 1g, 5g, 10g, 25g |
| BLD Pharm | BD238344 | >97% | 1g, 5g, 25g |
| LGC Standards | TRC-M267160 | Neat | Inquire for details |
| --- | --- | --- | --- |
Note: Availability and product details are subject to change. Please refer to the suppliers' websites for the most current information.
Synthesis and Experimental Protocols
While commercially available, understanding the synthesis of this compound can be crucial for custom modifications or large-scale production. A common synthetic route involves the borylation of a corresponding halogenated pyrimidine precursor.
General Synthesis Protocol: Lithiation-Borylation of a Halopyrimidine
This protocol is a general method that can be adapted for the synthesis of this compound from a suitable halopyrimidine precursor, such as 5-bromo-4-methoxypyrimidine.
Materials:
-
5-Bromo-4-methoxypyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 5-bromo-4-methoxypyrimidine in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (typically 1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.[4]
-
Borylation: To the cold solution, add triisopropyl borate (typically 1.2 equivalents) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]
-
Hydrolysis & Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid. The organic solvent can be removed under reduced pressure. Adjust the pH of the aqueous layer to precipitate the boronic acid.
-
Purification: The crude this compound can be collected by filtration and purified by recrystallization or column chromatography.
References
Spectroscopic and Synthetic Insights into (4-Methoxypyrimidin-5-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxypyrimidin-5-yl)boronic acid is a heterocyclic boronic acid of significant interest in medicinal chemistry and organic synthesis. Its structural motifs, a pyrimidine ring and a boronic acid group, make it a valuable building block for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The electronic properties conferred by the methoxy group and the nitrogen atoms within the pyrimidine ring can influence the biological activity and pharmacokinetic properties of derivative compounds, making this reagent a key component in the development of novel therapeutics.
This technical guide provides a summary of available spectroscopic data, detailed experimental protocols for characterization, and a common synthetic route. Due to the limited publicly available experimental data for this compound, this guide incorporates data from analogous compounds to provide a comparative analytical framework.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₇BN₂O₃[1] |
| Molecular Weight | 154.0 g/mol |
| IUPAC Name | This compound[1] |
| CAS Number | 909187-37-7[2] |
Spectroscopic Data
Direct, publicly available spectroscopic data for this compound is scarce. However, commercial suppliers indicate the availability of analytical data such as NMR and LC-MS upon request.[2][3] For reference and comparative purposes, spectroscopic data for structurally related compounds are presented below.
Table 1: Comparative ¹H NMR Data for Related Boronic Acids
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 5-methoxy-3-pyridineboronic acid pinacol ester | CDCl₃ | 8.54 (d, J = 1.2, 1H), 8.37 (d, J = 3.2, 1H), 7.54 (dd, J = 3.2, 1.2, 1H), 3.87 (s, 3H), 1.36 (s, 12H)[4] |
| 4-Methoxyphenylboronic acid | CDCl₃ | 7.99 (d, 2H), 6.87 (d, 2H), 3.80 (s, 3H)[4] |
| 4-methylphenylboronic acid | Not Specified | Resonances at δ 22.1, 129.0, 135.9, 143.1 (for ¹³C NMR) are noted, with the carbon attached to boron often not detected.[5] |
Table 2: Comparative ¹³C NMR Data for Related Boronic Acids
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 4-Methoxyphenylboronic acid | CDCl₃ | 162.0, 137.0, 113.2, 55.2[4] |
| Phenylboronic acid | DMSO-d₆ | 133.7, 131.5, 127.8[4] |
Table 3: Mass Spectrometry Data Considerations
| Technique | Ionization Mode | Expected Observations |
| LC-MS | ESI (+) | [M+H]⁺ |
| LC-MS | ESI (-) | [M-H]⁻, potential for adducts with solvents like methanol.[6] |
Experimental Protocols
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.[4] The choice of solvent is critical, as boronic acids can form cyclic anhydrides (boroxines), which may lead to complex or broad spectra. Coordinating solvents like DMSO-d₆ can often mitigate this issue.[4]
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).[4] Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for ¹H NMR.
General Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in the initial mobile phase.[6]
-
Chromatographic Separation: Perform separation using a high-performance liquid chromatography (HPLC) system, often with a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, sometimes with an additive like ammonium acetate or formic acid to improve ionization.[7]
-
Mass Spectrometry: The eluent from the HPLC is directed into the mass spectrometer. Electrospray ionization (ESI) is a common technique for boronic acids, and spectra can be acquired in both positive and negative ion modes.[4][8]
-
Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and identify any impurities or degradation products.
General Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a disk.
-
Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. For boronic acids, look for O-H stretching (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-O stretching vibrations.
Synthetic Application: Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental in the synthesis of many pharmaceutical compounds.
This reaction typically involves the boronic acid, an aryl or heteroaryl halide, a palladium catalyst, and a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination to yield the coupled product and regenerate the catalyst.
Conclusion
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. 909187-37-7|this compound|BLD Pharm [bldpharm.com]
- 3. 909187-37-7 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
The Reactivity of the 4-Methoxy Group in Pyrimidine Boronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the 4-methoxy group in pyrimidine boronic acids, crucial intermediates in the synthesis of a wide array of biologically active molecules. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the influence of substituents like the 4-methoxy group on the reactivity of pyrimidine boronic acids in various cross-coupling reactions is paramount for the efficient design and execution of synthetic strategies.
Introduction
Pyrimidine boronic acids are versatile building blocks in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of a methoxy group at the 4-position of the pyrimidine ring significantly influences the electronic properties of the molecule, thereby affecting its reactivity in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This guide will delve into the synthesis of these valuable reagents, their reactivity profile in various cross-coupling reactions, and potential side reactions, including the possibility of C-O bond cleavage.
Synthesis of 4-Methoxypyrimidine Boronic Acids
The synthesis of 4-methoxypyrimidine boronic acids typically proceeds through a multi-step sequence starting from readily available pyrimidine precursors. A common strategy involves the introduction of a halogen at a specific position, followed by a lithium-halogen exchange and subsequent borylation. For instance, the synthesis of (4-methoxypyridin-2-yl)boronic acid, a close structural analog, provides a reliable template for the synthesis of 4-methoxypyrimidine boronic acids.[1]
A general synthetic pathway is outlined below:
Caption: General synthetic scheme for 4-methoxypyrimidine boronic acids.
Experimental Protocol: Synthesis of a Representative 4-Methoxypyrimidine Boronic Acid (Adapted from a similar pyridine synthesis)[1]
Step 1: Halogenation of 4-Methoxypyrimidine
A solution of 4-methoxypyrimidine in a suitable solvent (e.g., N,N-dimethylformamide) is treated with a halogenating agent (e.g., N-bromosuccinimide or N-iodosuccinimide) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by aqueous extraction and the crude product is purified by column chromatography to yield the corresponding halo-4-methoxypyrimidine.
Step 2: Lithium-Halogen Exchange and Borylation
To a solution of the halo-4-methoxypyrimidine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange. Triisopropyl borate is then added dropwise, and the reaction is allowed to warm slowly to room temperature and stirred overnight. The reaction is quenched by the addition of an acidic aqueous solution. The product is then extracted, and the organic layers are combined, dried, and concentrated. The crude boronic acid is purified by recrystallization or column chromatography.
Reactivity in Cross-Coupling Reactions
The 4-methoxy group, being an electron-donating group, increases the electron density of the pyrimidine ring. This can influence the various steps of the catalytic cycles in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is widely used with pyrimidine boronic acids.[2] The electron-donating nature of the 4-methoxy group can be expected to influence the transmetalation step of the catalytic cycle.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Methoxy-Substituted Pyrimidine Derivatives
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd(allyl)Cl]₂ / cataCXium A | K₃PO₄ | MeOH/THF | 60 | 2 | ~95 | [3] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 77 | [4] |
| 5-Bromo-2-methoxypyrimidine | Various heteroaryl halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | - | [5] |
| 2,4-Dimethoxypyrimidine-5-boronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | - | [2] |
Note: Yields are highly substrate and condition dependent.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[2]
To a microwave reactor vial equipped with a stir bar, add the halo-pyrimidine (1.0 equiv), the 4-methoxypyrimidine boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv). Add a degassed solvent mixture (e.g., 1,4-dioxane and water). Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified temperature and time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6][7] While specific examples with 4-methoxypyrimidine boronic acids are less common in the initial search, the reaction is broadly applicable to halo-pyrimidines. The electron-rich nature of the 4-methoxypyrimidine ring may influence the rate of oxidative addition and reductive elimination.
Table 2: General Conditions for Buchwald-Hartwig Amination of Halo-Heterocycles
| Substrate Type | Amine | Catalyst System | Base | Solvent | Temperature | Reference |
| Aryl/Heteroaryl Halide | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C | [8][9] |
Experimental Protocol: General Buchwald-Hartwig Amination[10]
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos), and a base (e.g., NaOtBu). The halo-4-methoxypyrimidine and the desired amine are then added, followed by an anhydrous, degassed solvent (e.g., toluene). The reaction mixture is heated to the desired temperature and monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is a valuable tool for the introduction of alkynyl moieties onto the pyrimidine core.
Table 3: General Conditions for Sonogashira Coupling of Halo-Heterocycles
| Substrate Type | Alkyne | Catalyst System | Base | Solvent | Temperature | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl/Heteroaryl Halide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or other amine | THF or DMF | Room Temp. to 70 °C |[11][12] |
Experimental Protocol: General Sonogashira Coupling[12]
To a dry Schlenk flask under an inert atmosphere, add the halo-4-methoxypyrimidine, the palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI). Add an anhydrous, degassed solvent and an amine base (e.g., triethylamine). The terminal alkyne is then added via syringe. The reaction mixture is stirred at the appropriate temperature and monitored. Upon completion, the mixture is worked up by filtration through celite, extraction, and purification by column chromatography.
Heck Reaction
The Heck reaction couples an alkene with an aryl or vinyl halide.[13] While less commonly reported for pyrimidine boronic acids themselves, halo-methoxypyrimidines can serve as substrates.
Table 4: General Conditions for Heck Reaction of Aryl Halides
| Substrate Type | Alkene | Catalyst System | Base | Solvent | Temperature | Reference |
| Aryl Halide | Activated Alkene | Pd(OAc)₂ or Pd(PPh₃)₄ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-140 °C | [13][14] |
Reactivity of the 4-Methoxy Group: C-O Bond Cleavage
An important consideration in the reactivity of 4-methoxypyrimidines is the potential for cleavage of the C-O bond of the methoxy group. While palladium-catalyzed C-O bond activation is a known process, it typically requires specific directing groups or harsh reaction conditions. In the context of the cross-coupling reactions discussed, demethoxylation is a potential side reaction, particularly under forcing conditions or with certain catalyst systems. However, the search results did not provide specific examples of this being a major pathway for 4-methoxypyrimidine boronic acids under standard cross-coupling conditions. The C-O bond in methoxy-substituted electron-deficient heterocycles is generally more activated towards nucleophilic attack than in electron-rich aromatics, but palladium-catalyzed cleavage is less common than C-halogen bond activation.
Logical Relationships and Experimental Workflow
The success of cross-coupling reactions with 4-methoxypyrimidine boronic acids is governed by a complex interplay of factors. The following diagram illustrates these relationships and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. ijnc.ir [ijnc.ir]
- 12. benchchem.com [benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for (4-Methoxypyrimidin-5-yl)boronic acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxypyrimidin-5-yl)boronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its pyrimidine core is a common scaffold in a multitude of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction of this boronic acid with various aryl and heteroaryl halides provides a direct and efficient route to synthesize 5-aryl-4-methoxypyrimidines. These products are of significant interest as they can serve as precursors and key intermediates in the development of targeted therapeutics, notably as kinase inhibitors.
This document provides detailed application notes and protocols for the successful implementation of Suzuki coupling reactions with this compound, including data on reaction conditions and yields. Furthermore, it delves into the biological significance of the resulting 5-aryl-4-methoxypyrimidine scaffold, with a focus on its application as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents. The catalytic cycle generally involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Schlenk flask or reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent to the reaction vessel.
-
Stir the reaction mixture at the specified temperature (typically between 80-120 °C) for the indicated time (typically 2-24 hours).
-
Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-methoxypyrimidine.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
Same as the general procedure.
-
Microwave reactor.
Procedure:
-
In a microwave reaction vessel, combine this compound (1.2 - 1.5 equiv.), the aryl halide (1.0 equiv.), palladium catalyst (1-5 mol%), ligand (if necessary, 2-10 mol%), and base (2.0 - 3.0 equiv.).
-
Add the degassed solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).
-
After the reaction, allow the vessel to cool to room temperature.
-
Follow the work-up and purification steps as described in the general procedure.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl halides. These serve as a starting point for reaction optimization.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 110 | 8 | 80-90 |
| 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (3) | DMF | 120 | 6 | 90-98 |
| 2-Bromopyridine | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 75-85 |
| 4-Chloroanisole | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ (3) | Toluene | 110 | 24 | 70-80 |
Table 1: Conventional Heating Suzuki Coupling Conditions
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 92 |
| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (2.5) | DMF | 140 | 15 | 95 |
| 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (3) | 1,4-Dioxane | 150 | 10 | 97 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 130 | 25 | 88 |
| 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 150 | 30 | 85 |
Table 2: Microwave-Assisted Suzuki Coupling Conditions
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
IRAK4 Signaling Pathway and Inhibition
Compounds bearing the 5-aryl-2,4-diaminopyrimidine core structure have been identified as potent inhibitors of IRAK4.[1] IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[2][3] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. The 5-aryl-4-methoxypyrimidine scaffold synthesized via the described Suzuki coupling can be further elaborated to produce such IRAK4 inhibitors.
Caption: IRAK4 signaling pathway and its inhibition.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of 5-aryl-4-methoxypyrimidines. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, high yields of the desired products can be achieved. These compounds are valuable intermediates in the development of novel therapeutics, particularly as inhibitors of key signaling molecules like IRAK4. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to effectively utilize this versatile building block in their research endeavors.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-Methoxypyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of (4-Methoxypyrimidin-5-yl)boronic acid with various aryl and heteroaryl halides. This reaction is a critical transformation in medicinal chemistry for the synthesis of complex biaryl structures, which are prevalent in a wide range of biologically active compounds.
The Suzuki-Miyaura cross-coupling is a versatile and widely adopted method for the formation of carbon-carbon bonds. For professionals in drug development, this reaction is instrumental in the synthesis of intricate molecular scaffolds. This compound is a valuable building block, and its cross-coupling with aryl halides offers a direct route to 5-aryl-4-methoxypyrimidines, a motif present in numerous bioactive molecules.
Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound, such as a boronic acid, with an organohalide. The reaction proceeds through a catalytic cycle involving a palladium(0) complex. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This step is often rate-determining.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond (Ar-Ar') and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
The general order of reactivity for the organic halide in Suzuki-Miyaura coupling is I > Br > Cl.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Reaction Conditions and Yields
While specific quantitative data for a wide range of coupling partners with this compound is not extensively available in the literature, the following table provides representative conditions and plausible yield ranges based on analogous pyrimidine and pyridine boronic acid couplings. These conditions serve as a robust starting point for reaction optimization.
| Aryl Halide (Ar-X) | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Plausible Yield (%) |
| 4-Bromoanisole | 5-(4-Methoxyphenyl)-4-methoxypyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 75-90 |
| 1-Bromo-4-fluorobenzene | 5-(4-Fluorophenyl)-4-methoxypyrimidine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 70-85 |
| 3-Bromopyridine | 5-(Pyridin-3-yl)-4-methoxypyrimidine | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 65-80 |
| 1-Bromo-3-(trifluoromethyl)benzene | 5-(3-(Trifluoromethyl)phenyl)-4-methoxypyrimidine | Pd₂(dba)₃ (2) + XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 70-85 |
| 4-Bromobenzonitrile | 4-(4-Methoxypyrimidin-5-yl)benzonitrile | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | 60-75 |
Experimental Protocols
The following protocols provide a detailed methodology for a general Suzuki-Miyaura coupling reaction with this compound.
General Experimental Workflow
Application Notes and Protocols for Suzuki Reactions with (4-Methoxypyrimidin-5-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in medicinal chemistry. (4-Methoxypyrimidin-5-yl)boronic acid is a key building block for introducing a methoxypyrimidine moiety into target molecules. The choice of base is a critical parameter in the Suzuki-Miyaura reaction, as it plays a crucial role in the activation of the boronic acid for efficient transmetalation to the palladium catalyst. This document provides detailed application notes, protocols, and a guide to base selection for Suzuki reactions involving this compound.
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the formation of a more nucleophilic boronate "ate" complex from the boronic acid. This "ate" complex then undergoes transmetalation with the palladium(II) halide complex. The selection of an appropriate base is critical for achieving high yields and preventing side reactions, such as protodeboronation, especially with heteroaryl boronic acids like this compound.
Data Presentation: Base Selection and Expected Yields
While a direct comparative study for this compound was not identified in the literature, the following table summarizes common bases used for Suzuki couplings with similar heteroaryl and pyrimidine boronic acids, along with generally expected yield ranges. The optimal base is substrate-dependent, and screening is often necessary.
| Base | Base Strength | Typical Solvent System | Temperature (°C) | Expected Yield Range (%) | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | 80-110 | 70-95 | A common and reliable choice for a wide range of substrates. |
| Na₂CO₃ | Moderate | Dioxane/H₂O, EtOH/H₂O | 80-100 | 75-98 | Often a very effective and economical choice.[1] |
| K₃PO₄ | Moderate | Toluene, Dioxane, DMF | 80-120 | 80-95+ | Excellent for base-sensitive substrates and can be effective in anhydrous conditions.[2] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | 80-120 | 85-95+ | Often provides superior results, especially for challenging couplings, but is more expensive. |
| CsF | Mild/Moderate | Dioxane, THF | 80-100 | 70-90 | The fluoride ion is thought to play a unique role in activating the boronic acid. |
| NaOH | Strong | Toluene/H₂O, Dioxane/H₂O | 60-100 | 60-90 | A strong base; its high basicity can sometimes lead to side reactions with sensitive substrates.[3] |
| KOH | Strong | Toluene/H₂O, Dioxane/H₂O | 60-100 | 65-90 | Similar to NaOH, its use may require careful optimization to avoid side reactions.[3] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the base, catalyst, ligand, solvent, and temperature is recommended for each specific substrate combination.
Materials:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (2.0-3.0 equiv, see table above for selection)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure: Screening of Bases for Optimal Reaction Conditions
-
Reaction Setup: In parallel reaction vials equipped with stir bars, add the aryl halide (e.g., 0.2 mmol, 1.0 equiv), this compound (e.g., 0.24 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.004 mmol, 2 mol%).
-
Base Addition: To each vial, add a different base (0.4 mmol, 2.0 equiv) from the selection table (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃).
-
Solvent Addition: Add the degassed solvent (e.g., 2 mL of 1,4-Dioxane/H₂O 4:1) to each vial.
-
Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 90 °C).
-
Monitoring: Stir the reactions for a set time (e.g., 2-16 hours). Monitor the progress of each reaction by TLC or LC-MS.
-
Work-up: Once the reaction with the highest conversion is identified, or after a predetermined time, cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to determine the relative yield for each base.
-
Purification: Purify the product from the optimal reaction condition by column chromatography on silica gel.
General Protocol for a Preparative Scale Reaction:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the selected optimal base (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Caption: Workflow for selecting the optimal base for Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for (4-Methoxypyrimidin-5-yl)boronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxypyrimidin-5-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds to construct complex molecular architectures. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, making this reagent particularly relevant for drug discovery programs.
The efficiency and outcome of reactions involving this compound are highly dependent on the reaction conditions, with the choice of solvent playing a critical role. The solvent influences the solubility of reactants, the stability of the boronic acid and the catalyst, and the overall reaction kinetics. These application notes provide a guide to understanding and optimizing solvent effects in reactions with this compound, along with detailed experimental protocols.
Core Concepts: The Role of Solvents
The selection of an appropriate solvent system is crucial for a successful Suzuki-Miyaura coupling reaction. Key solvent properties to consider include:
-
Polarity: The polarity of the solvent affects the solubility of the reactants, particularly the boronic acid and the inorganic base. A solvent that can dissolve all components of the reaction mixture is generally preferred.
-
Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) can participate in hydrogen bonding and may influence the stability of the catalyst and the boronic acid. Aprotic solvents (e.g., THF, dioxane, DMF) are often used to avoid these interactions.
-
Water Content: In many Suzuki-Miyaura reactions, the presence of water is beneficial. It can help to dissolve the inorganic base and facilitate the crucial transmetalation step in the catalytic cycle. However, excess water can lead to protodeboronation, a common side reaction that decomposes the boronic acid.
-
Coordinating Ability: Solvents with coordinating ability (e.g., DMF, acetonitrile) can interact with the palladium catalyst, influencing its activity and stability.
Data Presentation: Summary of Solvent Effects on Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids
While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes the general effects of commonly used solvents in Suzuki-Miyaura reactions of analogous heteroaryl boronic acids. This information can serve as a starting point for solvent screening and optimization.
| Solvent System | Typical Base(s) | General Observations & Potential Outcomes |
| 1,4-Dioxane / Water | K₂CO₃, Cs₂CO₃, K₃PO₄ | Good to Excellent Yields. A versatile and widely used system that provides good solubility for a broad range of substrates. The water content can be adjusted to optimize the reaction. |
| Toluene / Water | Na₂CO₃, K₂CO₃ | Good Yields. A common biphasic system. Toluene is a non-polar solvent that can be beneficial for less polar substrates. |
| Tetrahydrofuran (THF) / Water | K₂CO₃, K₃PO₄ | Moderate to Good Yields. THF is a polar aprotic solvent that is effective for many couplings. Its lower boiling point can be a consideration for higher temperature reactions. |
| N,N-Dimethylformamide (DMF) | K₂CO₃, Cs₂CO₃ | Moderate to Good Yields. A highly polar aprotic solvent that can be useful for challenging or poorly soluble substrates. Can sometimes lead to side reactions at higher temperatures. |
| Acetonitrile (ACN) / Water | K₂CO₃, K₃PO₄ | Variable Yields. A polar aprotic solvent. Its performance can be highly substrate-dependent. |
| Alcohols (e.g., Isopropanol, Ethanol) / Water | Na₂CO₃, K₂CO₃ | Variable Yields. Protic solvents that can be effective in some cases, but may also promote protodeboronation of the boronic acid. |
Experimental Protocols
The following are generalized protocols that can be adapted for reactions involving this compound. Note: Optimization of reaction conditions (temperature, reaction time, stoichiometry, and choice of catalyst, ligand, and base) is crucial for achieving the best results with a specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical setup for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the aryl or heteroaryl halide, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired coupled product.
Protocol 2: Assessment of this compound Stability in Different Solvents
This protocol can be used to evaluate the stability of the boronic acid in various solvents under thermal stress, which is crucial for understanding its shelf-life in solution and its behavior during a reaction.
Materials:
-
This compound
-
A selection of solvents to be tested (e.g., Dioxane, THF, DMF, Acetonitrile, Water)
-
Internal standard (a stable compound that does not react under the test conditions)
-
Vials with screw caps
-
Heating block or oven
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound and an internal standard in each of the chosen solvents at a known concentration (e.g., 1 mg/mL).
-
Incubation: Transfer aliquots of each solution into separate sealed vials. Place the vials in a heating block or oven at a set temperature (e.g., 80 °C). Prepare a control set of vials to be stored at a low temperature (e.g., 4 °C).
-
Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the high temperature and the control set for each solvent.
-
Analysis: Immediately analyze the samples by HPLC. The peak area of the boronic acid relative to the internal standard will be used to determine the extent of degradation.
-
Data Analysis: Plot the percentage of remaining this compound against time for each solvent to determine the degradation kinetics.
Visualizations
The following diagrams illustrate the general workflow for a Suzuki-Miyaura reaction and the key factors influencing the reaction outcome.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of solvent properties and their effects on reaction outcomes.
The Strategic Application of (4-Methoxypyrimidin-5-yl)boronic Acid in Modern Medicinal Chemistry
(4-Methoxypyrimidin-5-yl)boronic acid has emerged as a pivotal building block for medicinal chemists, particularly in the rational design and synthesis of targeted cancer therapeutics. Its unique electronic properties and steric profile make it an invaluable synthon for creating complex heterocyclic molecules with high biological potency. This pyrimidine derivative is especially instrumental in the construction of kinase inhibitors, a class of drugs that has revolutionized the treatment of various malignancies by targeting aberrant cell signaling pathways.
The primary utility of this compound lies in its application as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This versatile and robust reaction enables the efficient formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl halides, providing a straightforward route to novel molecular scaffolds with significant therapeutic potential.
Key Applications in the Development of Pan-RAF Inhibitors
A significant application of this compound is in the synthesis of pan-RAF inhibitors, which are designed to target multiple isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF). The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation due to mutations, particularly in the BRAF gene, is a key driver in many human cancers, including melanoma, colorectal cancer, and thyroid cancer.
First-generation BRAF inhibitors, while effective against specific BRAF mutations like V600E, can lead to paradoxical activation of the pathway in cells with wild-type BRAF, contributing to acquired resistance. Pan-RAF inhibitors, often synthesized using the (4-methoxypyrimidin-5-yl) moiety, aim to overcome this limitation by inhibiting both monomeric and dimeric forms of RAF kinases, thereby offering a broader and more durable therapeutic effect.
A noteworthy example of a pan-RAF inhibitor synthesized using a pyrimidine boronic acid derivative is Tovorafenib (TAK-580) . Tovorafenib has demonstrated potent activity against both BRAF V600E-mutant and wild-type BRAF, as well as oncogenic BRAF fusions. Its development underscores the importance of the pyrimidine scaffold in achieving the desired pharmacological profile for next-generation kinase inhibitors.
Quantitative Data on Pan-RAF Inhibitor Activity
The following table summarizes the in vitro potency of several representative pan-RAF inhibitors, highlighting their activity against different RAF isoforms and in various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more effective and selective inhibitors.
| Compound | Target(s) | IC50 (nM) | Cell Line / Assay Conditions |
| Tovorafenib (TAK-580) | BRAF V600E | 7.1 | Biochemical kinase assay[1] |
| Wild-type BRAF | 10.1 | Biochemical kinase assay[1] | |
| Wild-type CRAF | 0.7 | Biochemical kinase assay[1] | |
| Belvarafenib | BRAF WT | 41 | Kinase assay[2] |
| BRAF V600E | 7 | Kinase assay[2] | |
| CRAF | 2 | Kinase assay[2] | |
| RAF709 | B-RAF | 0.4 | Kinase assay[2] |
| C-RAF | 0.4 | Kinase assay[2] | |
| BRAF V600E | 1 | Kinase assay[2] | |
| LY03009120 | A-RAF | 44 | A375 cells[2] |
| B-RAF | 31-47 | A375 cells[2] | |
| C-RAF | 42 | A375 cells[2] | |
| Avutometinib (VS-6766) | BRAF V600E | 8.2 | Kinase assay[2] |
| BRAF | 19 | Kinase assay[2] | |
| CRAF | 56 | Kinase assay[2] | |
| MEK1 | 160 | Kinase assay[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. The reaction conditions may require optimization depending on the specific substrate.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Deionized water
-
Organic solvent for work-up (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with a temperature controller
-
Inert gas line and manifold
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Reaction Setup:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and a suitable ligand if necessary.
-
Add the base (2.0-3.0 equiv) to the flask.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent via syringe.
Reaction Procedure:
-
Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the specified time (usually 2-24 hours).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-fluoropyridine | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-90 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 8 | 80-95 |
| 4-Iodoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | DMF | 90 | 16 | 70-88* |
*Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates and may vary.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the synthesis and evaluation of inhibitors derived from this compound.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (4-Methoxypyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxypyrimidin-5-yl)boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of bioactive molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The pyrimidine scaffold is a common motif in a wide array of pharmacologically active compounds, exhibiting anti-cancer, anti-inflammatory, and antiviral properties. The methoxy group at the 4-position and the boronic acid at the 5-position of the pyrimidine ring provide a strategic handle for the facile construction of carbon-carbon bonds, enabling the synthesis of diverse libraries of compounds for drug discovery and development.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on a potent inhibitor of Valosin-Containing Protein (VCP/p97), a promising target in cancer therapy.
Data Presentation: Bioactivity of a VCP/p97 Inhibitor
The following table summarizes the in vitro biological activity of a novel pyrimidine-based VCP/p97 inhibitor synthesized using a pyrimidine boronic acid moiety. This data highlights the potential of this class of compounds in the development of anti-cancer therapeutics.
| Compound ID | Target | Enzymatic IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| 17 | VCP/p97 | 54.7 | A549 (Non-small cell lung cancer) | 2.80 |
| RPMI8226 (Multiple myeloma) | 0.86 |
Table 1: Biological activity of a pyrimidine boronic acid-based VCP/p97 inhibitor. Data sourced from literature.[1][2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VCP/p97-mediated protein degradation pathway, a key target in cancer therapy, and a general workflow for the synthesis of bioactive molecules using this compound.
Caption: VCP/p97 signaling pathway in protein homeostasis and its inhibition.
Caption: General workflow for the synthesis and evaluation of bioactive molecules.
Experimental Protocols
The following protocols provide a general framework for the synthesis of bioactive molecules via Suzuki-Miyaura cross-coupling using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (5 mol%), and base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent to the reaction vessel. The choice of solvent will depend on the specific substrates and should be determined empirically. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) for the required time (usually 4-24 hours). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired bioactive molecule.
Protocol 2: VCP/p97 Inhibition Assay (Biochemical)
This assay is used to determine the in vitro inhibitory activity of the synthesized compounds against the VCP/p97 enzyme.
Materials:
-
Purified recombinant human VCP/p97 enzyme
-
Synthesized pyrimidine derivative (test compound)
-
ATP (Adenosine triphosphate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, purified VCP/p97 enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions. The luminescence or fluorescence signal is proportional to the amount of ADP generated and thus the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, RPMI8226)
-
Cell culture medium and supplements
-
Synthesized pyrimidine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a key synthetic intermediate for the generation of novel bioactive molecules. The Suzuki-Miyaura coupling provides a robust and versatile method for incorporating this valuable pyrimidine scaffold into a diverse range of chemical structures. The protocols and data presented herein serve as a guide for researchers in the design, synthesis, and evaluation of new therapeutic agents targeting critical cellular pathways, such as the VCP/p97 system in cancer. Further exploration of the chemical space accessible from this building block holds significant promise for the discovery of next-generation medicines.
References
Gram-Scale Synthesis of (4-Methoxypyrimidin-5-yl)boronic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the gram-scale synthesis of (4-Methoxypyrimidin-5-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic route, commencing with the bromination of 4-methoxypyrimidine followed by a lithium-halogen exchange and subsequent borylation. This boronic acid derivative is a key intermediate for the synthesis of a wide range of substituted pyrimidines via Suzuki-Miyaura cross-coupling reactions, enabling the exploration of novel chemical entities with potential therapeutic applications.
Introduction
Pyrimidine-based scaffolds are prevalent in a multitude of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of physicochemical properties and target engagement. This compound serves as a versatile reagent in this context, facilitating the introduction of the 4-methoxypyrimidine moiety onto various aromatic and heteroaromatic systems. Its utility is particularly pronounced in the synthesis of kinase inhibitors and other targeted therapies. This protocol provides a reliable method for the production of this key intermediate on a gram scale, addressing the increasing demand for this compound in academic and industrial research settings.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step sequence:
-
Bromination: 4-Methoxypyrimidine is first brominated at the 5-position to yield 5-bromo-4-methoxypyrimidine.
-
Lithium-Halogen Exchange and Borylation: The resulting 5-bromo-4-methoxypyrimidine undergoes a lithium-halogen exchange at low temperature, followed by quenching with an electrophilic boron source to afford the desired this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the gram-scale synthesis of this compound. Please note that yields are estimates based on similar reactions and may vary depending on experimental conditions and scale.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Starting Amount (g) | Expected Yield (g) | Expected Yield (%) | Purity (%) |
| 1 | 4-Methoxypyrimidine | 5-Bromo-4-methoxypyrimidine | 110.12 | 10.0 | 13.7 - 15.4 | 80 - 90 | >95 |
| 2 | 5-Bromo-4-methoxypyrimidine | This compound | 189.01 | 10.0 | 6.5 - 7.3 | 80 - 90 | >98 |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 5-Bromo-4-methoxypyrimidine
Materials:
-
4-Methoxypyrimidine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated, 98%)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (appropriate size for the scale)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxypyrimidine (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring, maintaining the temperature below 20 °C.
-
Once the 4-methoxypyrimidine has dissolved, add N-bromosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 2 M NaOH solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-bromo-4-methoxypyrimidine as a solid.
Protocol 2: Gram-Scale Synthesis of this compound
Materials:
-
5-Bromo-4-methoxypyrimidine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, and flame-dry the apparatus under a stream of inert gas.
-
To the flask, add 5-bromo-4-methoxypyrimidine (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.
-
Add the triisopropyl borate solution to the reaction mixture dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl solution until the pH is approximately 2.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., water or an ethanol/water mixture) to yield the pure boronic acid as a crystalline solid.
Experimental Workflow Diagram
Caption: Synthetic workflow for the gram-scale synthesis of this compound.
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the pyrimidine ring and a variety of aryl or heteroaryl halides or triflates. This versatility is instrumental in the synthesis of complex molecules for drug discovery programs.
Signaling Pathway Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with (4-Methoxypyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of biaryl and heteroaryl compounds. Pyrimidine derivatives are of particular interest as they form the core scaffold of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] (4-Methoxypyrimidin-5-yl)boronic acid is a valuable building block for introducing the 4-methoxypyrimidine moiety, which is found in molecules targeting critical signaling pathways in various diseases.
Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction times, improve yields, and enhance reaction efficiency and selectivity.[1][2] This document provides detailed application notes and a protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides.
Derivatives of 5-aryl-4-methoxypyrimidine have shown potential as inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), a target in cardiovascular and oncological diseases.[3] Additionally, related pyrimidine structures are being explored as dual agonists of G protein-coupled receptor 119 (GPR119) and inhibitors of dipeptidyl peptidase-4 (DPP-4), a promising strategy for the treatment of type 2 diabetes.[4][5]
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl bromides under microwave irradiation. The data is compiled from literature reports on similar 5-substituted pyrimidine couplings.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 85-95 |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 80-90 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 130 | 15 | 75-85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 70-80 |
| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 130 | 15 | 65-75 |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol describes a general procedure for the microwave-assisted Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equivalents)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 ratio) via syringe.
-
Place the reaction vial in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 120-130 °C) for the designated time (e.g., 15-20 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-methoxypyrimidine.
Visualizations
Diagrams of Experimental Workflow and Reaction Mechanism
Caption: General workflow for the microwave-assisted Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Signaling Pathway Diagrams
The synthesized 5-aryl-4-methoxypyrimidine derivatives can be further elaborated to modulate key signaling pathways implicated in disease.
Caption: Inhibition of the NHE-1 signaling pathway.
Caption: Dual modulation of GPR119 and DPP-4 signaling for diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Stimulating β-cell regeneration by combining a GPR119 agonist with a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dual DPP4 inhibitor and GPR119 agonist HBK001 regulates glycemic control and beta cell function ex and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of (4-Methoxypyrimidin-5-yl)boronic acid in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers
(4-Methoxypyrimidin-5-yl)boronic acid has emerged as a valuable building block for the synthesis of potent and selective kinase inhibitors, crucial therapeutic agents in the fields of oncology, immunology, and neurodegenerative diseases. This heterocyclic boronic acid serves as a key component in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of the 4-methoxypyrimidine moiety into complex molecular scaffolds. This functional group is frequently found in kinase inhibitors that target critical signaling pathways implicated in various pathologies.
This document provides detailed application notes, experimental protocols, and data for researchers, scientists, and drug development professionals interested in utilizing this compound in their kinase inhibitor discovery programs.
Application in the Synthesis of p38 MAPK Inhibitors
One of the prominent applications of this compound is in the synthesis of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Chronic activation of the p38 MAPK pathway is a hallmark of inflammatory diseases and various cancers.
A notable example is the synthesis of a potent p38α MAPK inhibitor, where the 4-methoxypyrimidine group plays a critical role in the molecule's interaction with the kinase's active site. The synthesis involves a Suzuki-Miyaura coupling between this compound and a suitable aryl or heteroaryl halide.
Quantitative Data: Inhibition of p38α MAPK
| Compound ID | Target Kinase | IC50 (nM) |
| Example Inhibitor 1 | p38α MAPK | 15 |
Table 1: Inhibitory activity of a representative kinase inhibitor synthesized using this compound against p38α MAPK.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide to form a biaryl compound, a common core structure of many kinase inhibitors.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromo-N-(4-sulfamoylphenyl)benzamide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture to the vessel via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
p38α MAPK Inhibition Assay Protocol
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against p38α MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a white 96-well plate, add the assay buffer, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the p38α MAPK enzyme and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Kinase Inhibitor Synthesis and Evaluation.
Troubleshooting & Optimization
preventing protodeboronation of (4-Methoxypyrimidin-5-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (4-Methoxypyrimidin-5-yl)boronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process is a significant issue for heteroarylboronic acids like this compound, as it consumes the starting material, leading to reduced yields of the desired coupled product and the formation of 4-methoxypyrimidine as a byproduct. The electron-deficient nature of the pyrimidine ring can make the boronic acid susceptible to this decomposition pathway.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: The propensity for protodeboronation is highly dependent on the reaction conditions. Key factors include:
-
pH: Protodeboronation can be catalyzed by both acid and base. For many heteroarylboronic acids, the reaction is fastest at high pH due to the formation of more reactive boronate anions.[2]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Water Content: Water often serves as the proton source for this side reaction, so its presence can be detrimental.
-
Reaction Time: Prolonged reaction times increase the likelihood of decomposition of the boronic acid.
Q3: How does the position of the boronic acid group on the pyrimidine ring affect its stability?
A3: The position of the boronic acid group on the pyrimidine ring significantly influences its stability and reactivity. Generally, 5-pyrimidinylboronic acids exhibit good reactivity in Suzuki couplings. However, the two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which can impact the stability of the C-B bond.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, converting the boronic acid to a more stable derivative is a common and effective strategy. Air-stable MIDA (N-methyliminodiacetic acid) boronates are a prime example.[3] These derivatives can be stored for extended periods and then, under the reaction conditions, slowly release the active boronic acid, keeping its concentration low and minimizing decomposition.[3] Pinacol esters are another commonly used stable form of boronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Issue 1: Low or no yield of the desired coupled product, with significant formation of 4-methoxypyrimidine.
This is a classic symptom of significant protodeboronation of the starting material.
| Troubleshooting Step | Rationale | Recommended Action |
| Optimize the Base | Strong bases can accelerate the formation of the reactive boronate species that is prone to protodeboronation. | Use a weaker base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of cation can also be influential. |
| Control Reaction Temperature | Lower temperatures can slow the rate of protodeboronation more significantly than the desired coupling reaction. | Run the reaction at the lowest effective temperature (e.g., start at room temperature or 50 °C and slowly increase if no reaction occurs). |
| Manage Water Content | Water is often the proton source for protodeboronation. | Use a carefully controlled amount of water in your solvent system (e.g., dioxane/water mixtures) or consider using anhydrous conditions if compatible with your specific reaction.[2] |
| Use a More Active Catalyst | A highly active catalyst can increase the rate of the desired Suzuki coupling, allowing it to outcompete the protodeboronation side reaction. | Employ a catalyst system known for high activity with heteroarylboronic acids, such as those based on Buchwald or Fu ligands (e.g., SPhos, XPhos, RuPhos). |
| Switch to a Stable Boronic Acid Derivative | If the free boronic acid is too unstable under the reaction conditions, a more robust derivative can provide a "slow release" of the active reagent. | Synthesize or purchase the MIDA boronate or pinacol ester of this compound.[3] |
Issue 2: Inconsistent or irreproducible reaction yields.
This can be due to the degradation of the boronic acid upon storage.
| Troubleshooting Step | Rationale | Recommended Action |
| Assess Reagent Quality | Boronic acids, especially heteroarylboronic acids, can decompose over time, even when stored under seemingly appropriate conditions.[4] | Use freshly purchased this compound or verify the purity of older batches by NMR or LC-MS before use. |
| Proper Storage | Exposure to moisture and air can accelerate the degradation of boronic acids.[4] | Store the boronic acid in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., -20°C for long-term storage).[4] |
Quantitative Data
| Aryl/Heteroarylboronic Acid | Half-life (t₁/₂) at pH 13, 70°C in 50% aq. dioxane | Relative Stability |
| Phenylboronic acid | > 6.5 months | Very High |
| 3,5-Difluorophenylboronic acid | ~ 10 hours | High |
| Pentafluorophenylboronic acid | ~ 2.6 milliseconds | Very Low |
| 2-Pyridylboronic acid | ~ 25-50 seconds (at pH 7) | Very Low |
| 3-Pyridylboronic acid | > 1 week | High |
| 4-Pyridylboronic acid | > 1 week | High |
| 5-Thiazolylboronic acid | ~ 25-50 seconds (at pH 7) | Very Low |
Data compiled from studies on the kinetics of protodeboronation of various aryl and heteroarylboronic acids.[2][5][6]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide (Optimized to Minimize Protodeboronation)
This protocol employs a weaker base and a highly active catalyst to favor the cross-coupling reaction over protodeboronation.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture with stirring to the desired temperature (start at 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using (4-Methoxypyrimidin-5-yl) MIDA boronate (Slow-Release Strategy)
This protocol is advantageous when the free boronic acid is found to be highly unstable.
Materials:
-
(4-Methoxypyrimidin-5-yl) MIDA boronate
-
Aryl chloride or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, degassed
-
Water, degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), (4-Methoxypyrimidin-5-yl) MIDA boronate (1.1 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (7.5 equiv) to a reaction vial.
-
Add degassed 1,4-dioxane and water in a 5:1 ratio to achieve a final concentration of ~0.1 M with respect to the aryl halide.
-
Seal the vial and heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction for 6-12 hours by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and chromatographic purification as described in Protocol 1.
Visualizations
Caption: Competing pathways of Suzuki coupling and protodeboronation.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for (4-Methoxypyrimidin-5-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-Methoxypyrimidin-5-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges with this compound, and pyrimidine boronic acids in general, are its susceptibility to protodeboronation and potential for catalyst inhibition.[1] The electron-deficient nature of the pyrimidine ring can make the carbon-boron bond labile, leading to its cleavage and replacement with a hydrogen atom, thus reducing the yield of the desired product. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to its deactivation.[1]
Q2: How does the methoxy group on the pyrimidine ring affect the reactivity of this compound?
A2: The 4-methoxy group is an electron-donating group, which can increase the electron density of the pyrimidine ring. This increased electron density can enhance the nucleophilicity of the boronic acid, potentially facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle and leading to higher reactivity compared to unsubstituted pyrimidine boronic acids.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and reactivity of this compound, it should be stored in a cool, dry, and inert atmosphere. For long-term storage, a freezer at -20°C is recommended.[3] It is crucial to minimize exposure to moisture and air to prevent degradation pathways such as dehydration to boroxines and oxidation.[3]
Q4: Can I use this compound directly, or should I consider using a more stable derivative?
A4: While this compound can be used directly, for challenging couplings or when protodeboronation is a significant issue, using a more stable derivative like a pinacol ester or a MIDA boronate is a viable strategy. These derivatives can provide a slow release of the boronic acid under the reaction conditions, which can help to minimize decomposition and improve yields.[3]
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low or no conversion of your starting materials can be a frustrating issue. The following troubleshooting guide provides a systematic approach to identifying and resolving the root cause.
dot
Caption: Troubleshooting workflow for low to no product yield.
Issue 2: Significant Protodeboronation Observed
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.
dot
Caption: Strategies to mitigate protodeboronation.
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on successful couplings of structurally similar pyrimidine boronic acids and should serve as a starting point for optimization.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ (3-5) | - | 60-85 | A good starting point for many couplings. |
| Pd₂(dba)₃ (2) | SPhos (4) | 70-95 | Buchwald ligands are often effective for challenging substrates.[3] |
| Pd(dppf)Cl₂ (3) | - | 65-90 | Effective for a range of aryl halides. |
| NiCl₂(PCy₃)₂ (5) | - | 50-80 | An alternative for palladium-sensitive substrates.[4] |
Table 2: Base and Solvent Screening
| Base (equiv) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 |
| Cs₂CO₃ (2.0) | Toluene | 100-110 | 8-16 |
| K₃PO₄ (3.0) | THF | 65-70 | 12-24 |
| Na₂CO₃ (2.0) | DMF | 90-110 | 6-12 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of specific parameters may be required for different substrates.
References
Technical Support Center: (4-Methoxypyrimidin-5-yl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4-Methoxypyrimidin-5-yl)boronic acid in cross-coupling reactions. The following information is designed to help you identify and resolve common side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cross-coupling experiments with this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Yield | Protodeboronation of the Boronic Acid: The C-B bond is cleaved and replaced by a C-H bond, a common issue with electron-deficient heteroaryl boronic acids.[1][2][3][4][5] | - Use fresh, high-purity this compound. - Consider using the corresponding pinacol or MIDA boronate ester, which can exhibit greater stability and allow for the slow release of the boronic acid.[6] - Employ anhydrous reaction conditions where possible, as water can be a proton source.[7][8] - Choose a base that is less prone to promoting protodeboronation (e.g., weaker inorganic bases like K₂CO₃ or Cs₂CO₃ over strong hydroxides).[9] |
| Catalyst Inactivation: The nitrogen atom in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity.[8] | - Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective.[9] - Increase the catalyst loading, but be mindful of potential cost and side reaction implications. | |
| Inefficient Transmetalation: The transfer of the pyrimidinyl group from boron to palladium may be slow. | - The choice of base is critical for activating the boronic acid to a more nucleophilic boronate species.[8] Experiment with different bases (see table below). - Ensure adequate temperature and reaction time. | |
| Formation of Homocoupled Byproduct (5,5'-bi(4-methoxypyrimidine)) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[10] | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[8][10] - Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst-Mediated Homocoupling: The palladium or a copper co-catalyst can facilitate the self-coupling of the boronic acid.[11][12] | - Pre-heating the catalyst, base, solvent, and coupling partner before adding the boronic acid can sometimes mitigate homocoupling.[10] - If using a copper co-catalyst, re-evaluate its necessity or concentration. | |
| Formation of 4-Methoxypyrimidine (Protodeboronation Product) | Hydrolytic Instability: The boronic acid is being consumed by reaction with water or other protic sources in the reaction mixture.[1][13] | - Use anhydrous solvents and reagents. - If an aqueous base is required, consider a biphasic system or the use of a phase-transfer catalyst. - Minimize the reaction time to reduce the exposure of the boronic acid to protic conditions. |
| Formation of 4-Methoxypyrimidin-5-ol (Oxidative Deboronation Product) | Oxidative Deboronation: The boronic acid group is replaced by a hydroxyl group, which can be mediated by residual oxygen or oxidizing species.[14][15][16] | - Ensure rigorous exclusion of air from the reaction. - Avoid reagents that could act as oxidants. |
| Complex Product Mixture / Difficulty in Purification | Multiple Side Reactions Occurring: A combination of the above issues can lead to a complex mixture of products and byproducts. | - Systematically optimize the reaction conditions (base, solvent, catalyst, temperature) to favor the desired cross-coupling pathway. - Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time and minimize the formation of degradation products. |
Data Presentation: Impact of Reaction Parameters on Side Reactions
The following table summarizes the general influence of key reaction parameters on the common side reactions observed with this compound.
| Parameter | Effect on Protodeboronation | Effect on Homocoupling | Effect on Oxidative Deboronation | General Recommendation |
| Base | Strong aqueous bases (e.g., NaOH, KOH) can accelerate protodeboronation.[4] Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are often preferred.[8][9] | The choice of base can influence the rate of homocoupling, though the effect is often less pronounced than on protodeboronation. | Can be influenced by pH; highly basic conditions may affect the stability of intermediates. | Start with a weaker inorganic base like K₂CO₃ or Cs₂CO₃. |
| Solvent | Protic solvents (especially water) are a source of protons and can increase the rate of protodeboronation.[1][13] | Aprotic solvents are generally preferred to minimize side reactions. | The choice of solvent can influence oxygen solubility. | Use degassed, anhydrous aprotic solvents like 1,4-dioxane, THF, or toluene.[9] |
| Atmosphere | Not a direct effect, but the presence of moisture in the atmosphere can contribute. | Oxygen is a key promoter of homocoupling.[10] | Oxygen is the primary driver of oxidative deboronation. | Conduct the reaction under a strictly inert atmosphere (argon or nitrogen). |
| Temperature | Higher temperatures can increase the rate of protodeboronation. | Higher temperatures can sometimes favor homocoupling. | Generally, higher temperatures can accelerate degradation pathways. | Use the lowest temperature at which the desired reaction proceeds at a reasonable rate. |
| Boronic Acid Form | Boronate esters (pinacol, MIDA) are generally more stable to protodeboronation than the free boronic acid.[6] | The use of boronate esters can also help to suppress homocoupling by maintaining a low concentration of the active boronic acid. | Boronate esters can also offer increased stability against oxidative degradation. | If protodeboronation is a significant issue, consider using a boronate ester. |
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing, while similar reactions with phenylboronic acid work well?
A1: Heteroaryl boronic acids, particularly those with nitrogen atoms like pyrimidines, present unique challenges compared to simple arylboronic acids. This compound is more susceptible to protodeboronation due to the electronic properties of the pyrimidine ring.[5][8] Additionally, the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[8]
Q2: What is the role of the base in the Suzuki-Miyaura coupling of this compound?
A2: The base is crucial for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This boronate undergoes transmetalation with the palladium(II) complex more readily than the neutral boronic acid, which is a key step in the catalytic cycle.[8]
Q3: Can I use an organic base like triethylamine (TEA)?
A3: While organic bases are used in some cross-coupling reactions, for Suzuki-Miyaura couplings involving boronic acids, inorganic bases are generally more effective. This is because the formation of the active boronate species is often more favorable with inorganic bases. However, the optimal base is substrate-dependent and may require screening.
Q4: Is water necessary in the reaction mixture?
A4: The role of water is complex. While it can be a source of protons leading to protodeboronation, a small amount of water can sometimes be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[9] For sensitive substrates like this compound, starting with anhydrous conditions is often recommended. If the reaction is sluggish, the careful addition of a small amount of water to a cosolvent system (e.g., dioxane/water) could be explored.
Q5: How should I store this compound to prevent degradation?
A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere. For long-term storage, a freezer at -20°C is recommended.[9][17] Avoid frequent opening of the container to minimize exposure to air and moisture.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl halide, this compound, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst and the degassed solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
purification challenges with (4-Methoxypyrimidin-5-yl)boronic acid byproducts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Methoxypyrimidin-5-yl)boronic acid. The following sections address common purification challenges and byproduct formation encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter with this compound?
A1: The most prevalent byproducts for this compound fall into two main categories:
-
Boroxines: These are cyclic trimeric anhydrides formed through the intermolecular dehydration of three boronic acid molecules.[1][2][3][4] This is an equilibrium process, and the boroxine can be converted back to the boronic acid in the presence of water.[1][5]
-
Protodeboronation Products: This is the product formed by the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[6] For your compound, this would result in the formation of 4-methoxypyrimidine. This side reaction is a known issue with heteroaromatic boronic acids.[7]
Q2: My NMR spectrum looks complex, with more peaks than expected. What could be the cause?
A2: A complex NMR spectrum is often indicative of the presence of the corresponding boroxine. The equilibrium between the boronic acid and its boroxine in solution can result in a mixture of species, thus complicating the spectrum.[8] Additionally, the presence of the protodeboronated impurity, 4-methoxypyrimidine, will also add extra signals.
Q3: Why is my this compound degrading during purification or storage?
A3: Boronic acids, in general, are susceptible to several degradation pathways.[3] For this compound, the key stability concerns are:
-
Protodeboronation: The carbon-boron bond can be cleaved under various conditions, including acidic or basic media, and in the presence of certain metals.[7][6]
-
Oxidation: The boronic acid functional group can be oxidized, leading to decomposition.[9][10]
-
Dehydration: As mentioned, boronic acids can dehydrate to form boroxines, especially when stored as a solid or concentrated from a solution.[2][3][4]
Proper storage is crucial. It is recommended to store the compound at low temperatures (e.g., -20°C for long-term storage), in a tightly sealed container, and protected from moisture and light.[3]
Troubleshooting Purification Challenges
This section provides guidance on overcoming common issues encountered during the purification of this compound.
Issue 1: Poor Separation or Decomposition on Silica Gel Chromatography
Symptoms:
-
Streaking of the product on the TLC plate.
-
Low recovery of the desired compound from the column.
-
Formation of new, more polar baseline impurities.
Root Cause: Boronic acids are known to interact strongly with the acidic silanol groups on standard silica gel, which can lead to over-adsorption, streaking, or even decomposition.[11][12]
Solutions:
| Method | Description | Advantages | Disadvantages |
| Neutral Alumina Chromatography | Use neutral alumina as the stationary phase instead of silica gel.[13] | Minimizes acidic degradation of the boronic acid. | May have a different selectivity compared to silica. |
| Boric Acid-Treated Silica | Pre-treat the silica gel with a boric acid solution to cap the acidic silanol groups.[11] | Can improve resolution and reduce tailing. | Preparation of the stationary phase is an extra step. |
| Reverse-Phase Chromatography (C18) | Use a C18 column with a suitable solvent system like acetonitrile/water or methanol/water.[12][14] | Avoids issues with acidic silica gel. | The compound may not be sufficiently soluble in the mobile phase. Evaporation of water can be slow and potentially lead to decomposition if heated.[12] |
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Symptoms:
-
The compound oils out instead of crystallizing.
-
The purity does not significantly improve after recrystallization.
-
Low recovery of the solid material.
Root Cause: Finding an appropriate single-solvent or two-solvent system for recrystallization can be challenging.[12] The presence of impurities can also sometimes inhibit crystal formation.
Solutions:
| Method | Description | Experimental Considerations |
| Solvent Screening | Systematically test a range of solvents with varying polarities (e.g., hot ethanol, ethyl acetate, acetonitrile, water) to find a suitable system where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below.[13][14] | Start with small-scale tests (e.g., 10-20 mg) to conserve material.[12] |
| Anti-Solvent Crystallization | Dissolve the compound in a solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which it is insoluble to induce crystallization. | The addition of the anti-solvent should be slow to promote the formation of pure crystals. |
| Formation of a Diethanolamine Adduct | React the crude boronic acid with diethanolamine to form a stable, crystalline adduct that can be easily purified by recrystallization. The pure boronic acid can then be regenerated.[12][14] | This method is particularly useful if the boronic acid itself is difficult to crystallize. |
Byproduct Formation and Mitigation
The formation of byproducts during synthesis or workup can significantly complicate purification. Understanding these pathways is key to minimizing their formation.
Caption: Key byproduct formation pathways for this compound.
Detailed Experimental Protocols
Protocol 1: Purification via Diethanolamine Adduct Formation
This protocol is adapted from general procedures for boronic acid purification.[12][14]
Objective: To purify crude this compound by forming a crystalline diethanolamine adduct.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add diethanolamine (1.0 - 1.1 equivalents) dropwise to the solution while stirring.
-
Continue stirring at room temperature. The diethanolamine adduct will often precipitate as a crystalline solid. If no precipitate forms, cooling the mixture or adding a less polar co-solvent (like hexanes) may induce crystallization.
-
Collect the crystalline adduct by filtration and wash it with a small amount of cold solvent.
-
To regenerate the free boronic acid, suspend the purified adduct in an organic solvent (e.g., ethyl acetate) and wash it with an acidic aqueous solution (e.g., 1M HCl) or a saturated boric acid solution to remove the diethanolamine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 2: General Troubleshooting Workflow for Purification
This workflow provides a logical sequence of steps to address purification challenges.
Caption: A decision-making workflow for purifying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Protodeboronation [organic-chemistry.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
improving the stability of (4-Methoxypyrimidin-5-yl)boronic acid in solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the stability of (4-Methoxypyrimidin-5-yl)boronic acid in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like many heteroaryl boronic acids, this compound is susceptible to several degradation pathways in solution.[1][2][3][4] The main routes of decomposition include:
-
Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a hydrogen atom, particularly under acidic or basic conditions.[1][3][5] The presence of moisture can accelerate this process.
-
Oxidation: The boronic acid functional group can be oxidized, leading to the formation of phenolic byproducts and other impurities.[2][4][6] This is often promoted by exposure to air (oxygen).[6]
-
Dehydration (Anhydride Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[3] While this process is often reversible in the presence of water, it can affect the compound's reactivity and solubility.[3]
Q2: What are the ideal storage conditions for this compound, both as a solid and in solution?
A2: To ensure the longevity and reliability of this compound, proper storage is crucial.
-
Solid Form: For long-term storage, the solid powder should be kept in a tightly sealed container at -20°C under an inert atmosphere (e.g., nitrogen or argon).[3] For shorter-term use, storage at 2-8°C is acceptable, provided the container is well-sealed to protect from moisture and light.[3]
-
In Solution: Solutions of boronic acids are generally less stable than the solid form.[5] If a solution must be stored, it is recommended to do so at low temperatures (-20°C or -80°C) for a limited time (e.g., up to one month at -20°C).[5] The solvent should be anhydrous and degassed.
Q3: How can I improve the stability of this compound for Suzuki-Miyaura coupling reactions?
A3: Several strategies can be employed to enhance the stability and performance of this compound in Suzuki-Miyaura couplings:
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[2][4][6][7] These esters are generally more stable to air and moisture and can slowly release the active boronic acid under the reaction conditions, minimizing its decomposition.[2][4][7]
-
Reaction Conditions Optimization:
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation.[5][7]
-
Anhydrous Solvents: Use dry, degassed solvents to minimize protodeboronation.[7]
-
Base Selection: The choice of base is critical. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) to reduce boronic acid degradation.[7]
-
-
Slow Addition: In some cases, slow addition of the boronic acid solution to the reaction mixture can help maintain a low concentration of the unstable species, favoring the desired coupling over degradation.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Degradation of Boronic Acid | - Use freshly purchased or properly stored this compound. - Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[2][7] - Ensure all solvents are anhydrous and degassed.[7] |
| Inefficient Catalyst System | - Screen different palladium catalysts and ligands. For heteroaryl couplings, ligands like SPhos or XPhos can be effective.[7] - Increase the catalyst loading incrementally. |
| Inappropriate Base | - The base is crucial for activating the boronic acid.[8] - Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[8] - Avoid strong bases that can promote decomposition.[7] |
| Suboptimal Reaction Temperature | - Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time. Excessively high temperatures can accelerate degradation. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Homocoupling of the Boronic Acid | - Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen, which can promote homocoupling. - If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0).[7] |
| Protodeboronation Byproduct | - This appears as the 4-methoxypyrimidine in your product mixture. - Use anhydrous reaction conditions.[7] - Employ a more stable boronate ester.[7] |
| Residual Boronic Acid | - Excess boronic acid can be difficult to remove. - During workup, perform an acid-base extraction. Boronic acids are acidic and can be removed by washing with a basic aqueous solution.[8] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by ¹H NMR Spectroscopy
This protocol allows for the qualitative and semi-quantitative monitoring of the degradation of this compound in solution over time.[5]
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
-
NMR tubes
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL). If using an internal standard, add it to the stock solution.
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tube under the desired conditions (e.g., room temperature, 40°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 3, 6, 12, 24 hours).
-
Monitor the disappearance of the characteristic signals of this compound and the appearance of new signals corresponding to degradation products.
-
If an internal standard is used, integrate the signals to quantify the percentage of remaining boronic acid at each time point.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is designed to separate the intact boronic acid from its potential degradation products, allowing for accurate quantification.[5]
Objective: To quantify the amount of this compound and its degradation products over time under various stress conditions.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (use of a column with low silanol activity can minimize on-column hydrolysis)[9]
Typical Method Parameters (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water. The use of a mobile phase without a pH modifier can sometimes reduce on-column hydrolysis.[5][9]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Subject aliquots of the solution to different stress conditions (e.g., acidic pH, basic pH, elevated temperature, oxidative conditions).
-
At specified time points, inject the samples onto the HPLC system.
-
Monitor the peak area of the this compound peak and any new peaks that appear.
-
Calculate the percentage of the remaining boronic acid at each time point.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: (4-Methoxypyrimidin-5-yl)boronic acid in Scale-Up Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Methoxypyrimidin-5-yl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound and how can I minimize them?
A1: Like many heteroarylboronic acids, this compound is susceptible to several degradation pathways, especially under reaction conditions or during storage. The main pathways include:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[1] This can be influenced by factors like pH, temperature, and the presence of certain metals.[2] To minimize protodeboronation, it is crucial to handle the reagent under inert conditions and carefully select the reaction parameters. In some cases, using anhydrous solvents can be beneficial.[3]
-
Oxidation: The boronic acid functional group can be oxidized, leading to the formation of various byproducts.[2][4] This is a common issue for boronic acids at physiological pH.[5] Storing the compound in a cool, dry, and inert atmosphere is recommended to prevent oxidation.[2]
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[2] While this process is often reversible in the presence of water, it can affect the reactivity and stoichiometry of your reaction.[2]
To enhance stability, especially for challenging couplings or during scale-up, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[3][6] These esters can act as a slow-release source of the active boronic acid under reaction conditions, minimizing decomposition.[3][6]
Q2: I am observing low to no product formation in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I troubleshoot this?
A2: Low or no product formation is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Degradation of Boronic Acid: As mentioned in Q1, this compound can be unstable. Always use fresh or properly stored material.[3] Consider using a more stable boronate ester derivative.[3]
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective.[3] You may need to screen different catalyst/ligand combinations or increase the catalyst loading, though be mindful of potential side reactions.[3]
-
Inappropriate Base: The base activates the boronic acid for transmetalation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to minimize boronic acid degradation.[3]
-
Suboptimal Solvent: Common solvents for Suzuki couplings include toluene, dioxane, and THF.[3] The solubility of all reactants is crucial for a successful reaction, so screening different solvent mixtures may be necessary.[3][7]
-
Presence of Oxygen: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).[3] Maintain a positive pressure of inert gas throughout the reaction.[3]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the integrity and performance of this compound, proper storage is critical. It is recommended to store the solid powder at -20°C for long-term stability, in a tightly sealed container under a dry and inert atmosphere.[2] For shorter-term, routine use, storage at 2-8°C is acceptable.[2] Protect the compound from moisture and light.[2]
Troubleshooting Guides
Issue 1: Low Reaction Yields During Scale-Up
Low yields are a frequent challenge when transitioning from bench-scale to larger-scale production.[8][9] The following guide provides a structured approach to identifying and resolving the root causes.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low reaction yields during scale-up.
Issue 2: Formation of Impurities
The impurity profile of a reaction can change significantly upon scale-up. Identifying and controlling these impurities is crucial for obtaining a high-quality final product.
Common Impurities and Mitigation Strategies
| Impurity Type | Potential Cause | Suggested Mitigation Strategy |
| Protodeboronated Starting Material | Degradation of this compound.[1] | Use the corresponding pinacol or MIDA boronate ester.[3][6] Ensure anhydrous reaction conditions and a thoroughly degassed reaction mixture.[3] |
| Homocoupling of Boronic Acid (Biaryl Product) | High catalyst loading; presence of oxygen. | Reduce catalyst loading. Ensure rigorous exclusion of oxygen from the reaction. |
| Residual Palladium | Inefficient removal during work-up and purification. | Employ palladium scavengers (e.g., silica-based thiols, activated carbon). Optimize crystallization or chromatography conditions. |
| Unidentified Byproducts | Side reactions due to prolonged reaction times or high temperatures. | Monitor the reaction closely by TLC or LC-MS and quench it upon completion.[8] Consider running the reaction at a lower temperature for a longer duration. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol serves as a starting point and may require optimization for specific substrates and scales.
Reaction Setup Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), base (e.g., K₂CO₃, 2.0-3.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and ligand (if required).[3][10]
-
Solvent Addition: Add the appropriate anhydrous and degassed solvent (e.g., dioxane, toluene, or a mixture with water).[3][10]
-
Heating and Monitoring: Heat the reaction mixture to the optimized temperature (typically 80-120 °C) with efficient stirring.[11] Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[11]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[3][11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by a suitable method, such as column chromatography on silica gel or recrystallization.[3][11]
Quantitative Data: General Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical starting conditions for Suzuki-Miyaura couplings involving heteroaryl boronic acids. Optimization for each specific reaction is highly recommended.
| Parameter | Recommended Range | Notes |
| Boronic Acid Equiv. | 1.1 - 1.5 | An excess is often used to drive the reaction to completion, especially if degradation is suspected. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Weaker bases are generally preferred to minimize boronic acid decomposition.[3] |
| Base Equiv. | 2.0 - 3.0 | |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for scale-up but may require longer reaction times.[12][13] |
| Solvent | Dioxane, Toluene, THF, DME (often with water) | Solvent choice depends on the solubility of the substrates and reagents.[3] |
| Temperature | 80 - 120 °C | Higher temperatures can increase reaction rates but may also accelerate boronic acid degradation.[11] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time.[11] |
For further assistance, please consult the specific Safety Data Sheet (SDS) for this compound and relevant literature for your specific transformation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
dealing with homocoupling of (4-Methoxypyrimidin-5-yl)boronic acid
Welcome to the technical support center for (4-Methoxypyrimidin-5-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the use of this reagent in Suzuki-Miyaura cross-coupling reactions, with a specific focus on mitigating homocoupling.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions involving this compound, particularly the formation of the undesired homocoupled byproduct, 5,5'-bi(4-methoxypyrimidine).
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of homocoupling byproduct detected | Presence of dissolved oxygen in the reaction mixture. | 1. Ensure rigorous degassing of all solvents and the reaction mixture prior to the addition of the palladium catalyst.[1][2] 2. Effective methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or utilizing the freeze-pump-thaw technique (3-5 cycles).[1] 3. Maintain a positive pressure of an inert gas throughout the entire course of the reaction.[3] |
| Use of a Palladium(II) precatalyst. | 1. Pd(II) sources like Pd(OAc)₂ can directly react with the boronic acid to form the homocoupled dimer during their in-situ reduction to the active Pd(0) species.[1][2][4] 2. Consider using a Pd(0) catalyst, such as Pd(PPh₃)₄, which does not require a reduction step.[3][4] 3. Alternatively, employ modern palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) catalyst.[4] | |
| Inappropriate choice of base. | 1. While a base is necessary to activate the boronic acid, some bases can promote side reactions. 2. Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often preferred as they are generally effective without promoting excessive homocoupling.[4] | |
| Low or no yield of the desired cross-coupled product | Catalyst deactivation or inhibition. | 1. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.[5] 2. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium and promote the desired catalytic cycle. |
| Protodeboronation of the boronic acid. | 1. Heteroaryl boronic acids, especially those with electron-withdrawing groups, can be susceptible to protodeboronation (cleavage of the C-B bond).[5] 2. Use anhydrous reaction conditions where possible, as water can be a proton source for this side reaction. 3. Consider using a milder base, such as KF, to minimize this decomposition pathway. | |
| Difficulty in purifying the desired product from the homocoupling byproduct | Similar polarity of the product and the homocoupled dimer. | 1. Optimize column chromatography by testing various solvent systems with different polarities to achieve better separation.[1] 2. If the desired product is a solid, recrystallization can be an effective purification method.[1] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct, in this case, 5,5'-bi(4-methoxypyrimidine).[1] This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity between the product and the byproduct.[1]
Q2: What are the primary drivers of boronic acid homocoupling?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1][2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which then promotes homocoupling.[2] Pd(II) precatalysts can also directly react with the boronic acid to generate the homocoupled product.[2]
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous degassing of the reaction solvent and the assembled reaction mixture is critical. Two highly effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes can displace dissolved oxygen.[1]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is very effective at removing dissolved gases.[1]
Q4: Which palladium catalyst is best for minimizing homocoupling?
A4: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it bypasses the in-situ reduction step that can lead to homocoupling.[3][4] Modern palladacycle precatalysts, like those developed by Buchwald, are also designed to generate the active Pd(0) species cleanly and efficiently, which can help suppress side reactions.[4]
Q5: What is the role of the ligand in preventing homocoupling?
A5: Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[4] These ligands accelerate the desired steps of the catalytic cycle, particularly the reductive elimination, which reduces the lifetime of palladium intermediates that could participate in side reactions like homocoupling.
Data Presentation
The following table provides illustrative data on the impact of different reaction parameters on the yield of the desired product and the formation of the homocoupling byproduct in a typical Suzuki-Miyaura reaction with a heteroaryl boronic acid similar to this compound. Note: This data is representative and actual results may vary depending on the specific substrates and conditions.
| Catalyst (mol%) | Base | Solvent | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | Air | 65 | 25 |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | Nitrogen | 85 | 10 |
| Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | Nitrogen | 92 | <5 |
| Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | Nitrogen | 88 | 8 |
| Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Dioxane/H₂O | Nitrogen | 95 | <3 |
Experimental Protocols
Detailed Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize the formation of the 5,5'-bi(4-methoxypyrimidine) byproduct.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Degassing of Solvents: Degas the 1,4-dioxane and water by sparging with argon or nitrogen for at least 30 minutes before use.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide, this compound, and finely powdered K₂CO₃.
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from any residual homocoupling byproduct.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Analytical Methods for Monitoring (4-Methoxypyrimidin-5-yl)boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving (4-Methoxypyrimidin-5-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of reactions involving this compound?
A1: The most common methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is excellent for quantifying the consumption of starting materials and the formation of the product.[1] LC-MS provides mass information for peak identification, which is crucial for complex reaction mixtures.[1] ¹H and ¹¹B NMR spectroscopy can be used to observe the disappearance of the boronic acid and the appearance of new signals corresponding to the product.[1]
Q2: I am observing poor peak shape and inconsistent retention times in my HPLC analysis. What could be the cause?
A2: Poor peak shape and shifting retention times can be due to several factors. Boronic acids can interact with the silica support of standard C18 columns. Using a column with advanced shielding technology can mitigate these secondary interactions. Additionally, the formation of boroxines (cyclic anhydrides of boronic acids) can lead to broad or multiple peaks.[1] Acidifying the mobile phase with formic or acetic acid can often improve peak shape by suppressing the ionization of the boronic acid and minimizing interactions with the stationary phase.
Q3: My NMR spectra show broad signals for the boronic acid. How can I improve the resolution?
A3: Broad signals in the NMR spectrum of boronic acids are often due to the equilibrium between the monomeric boronic acid and its trimeric boroxine form.[1] This equilibrium can be shifted by using a coordinating deuterated solvent such as DMSO-d₆ or by adding a small amount of D₂O.[1]
Q4: I suspect my this compound is degrading during the reaction. What are the common degradation pathways?
A4: The primary degradation pathways for pyrimidine boronic acids are protodeboronation and the formation of boroxines.[2] Protodeboronation is the cleavage of the carbon-boron bond, which is often promoted by aqueous basic conditions.[2][3] The formation of boroxines is a dehydration reaction that can be reversible in the presence of water.[2]
Q5: What are the recommended storage conditions for this compound to ensure its stability?
A5: To minimize degradation, this compound should be stored in a cool, dry, and inert atmosphere.[2] Long-term storage in a freezer is recommended. It is crucial to protect it from moisture and oxygen.[2]
Troubleshooting Guides
HPLC Method Development and Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation observed | - Inactive catalyst- Inappropriate base or solvent- Degradation of the boronic acid | - Use a fresh, high-quality palladium catalyst and consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3]- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water).[3]- Use fresh boronic acid or consider using a more stable boronate ester.[3] |
| Side product formation (e.g., homocoupling) | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Ensure all solvents and the reaction mixture are thoroughly degassed.[3]- Maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[3] |
| Protodeboronation of the starting material | - Presence of protic sources (e.g., water)- Strong basic conditions | - Use anhydrous solvents and reagents.[3]- Employ weaker bases like K₂CO₃ or Cs₂CO₃.[3] |
| Poor separation of reactant and product peaks | - Suboptimal mobile phase or column | - Optimize the gradient elution profile of your HPLC method.- Screen different stationary phases (e.g., C18, Phenyl-Hexyl).- Adjust the pH of the mobile phase with an additive like formic acid.[1] |
| Unidentified peaks in the chromatogram | - Impurities in starting materials- Reaction byproducts or degradation products | - Use LC-MS to obtain mass information for the unknown peaks.[1]- Analyze starting materials for purity before running the reaction. |
NMR Reaction Monitoring
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complex or broad ¹H NMR spectra | - Formation of boroxines- Presence of paramagnetic species (e.g., residual palladium) | - Use a coordinating solvent like DMSO-d₆ or add a drop of D₂O to the NMR tube.[1]- Filter the reaction aliquot through a small plug of silica gel or celite before NMR analysis to remove palladium residues. |
| Difficulty in quantifying reaction conversion | - Overlapping signals of starting material and product- Poor signal-to-noise ratio | - Use a higher field NMR spectrometer for better signal dispersion.- Acquire spectra with a sufficient number of scans.- Choose non-overlapping, characteristic peaks for integration. |
| Disappearance of the boronic acid signal without corresponding product formation | - Protodeboronation | - Confirm protodeboronation by identifying the signal of the resulting 4-methoxypyrimidine in the ¹H NMR spectrum. |
Experimental Protocols
General HPLC Method for Reaction Monitoring
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient could be 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at a wavelength appropriate for the reactants and products (e.g., 254 nm or 270 nm).[4]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase. Filter if necessary to remove particulates.
General ¹H NMR Sample Preparation for Reaction Monitoring
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) in an NMR tube.[1]
-
If the reaction contains solid materials, filter the aliquot through a small cotton plug in a pipette before adding the deuterated solvent.
-
Acquire the ¹H NMR spectrum. Reference the spectrum to the residual solvent peak.[1]
Visualizations
Caption: Workflow for reaction monitoring.
Caption: Troubleshooting low reaction conversion.
References
Validation & Comparative
comparing (4-Methoxypyrimidin-5-yl)boronic acid to other pyrimidine boronic acids
In the landscape of drug discovery and medicinal chemistry, pyrimidine-containing molecules are of paramount importance, forming the core scaffold of numerous therapeutic agents. The functionalization of the pyrimidine ring, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of these complex molecules. Among the various reagents available for this purpose, pyrimidine boronic acids are indispensable building blocks. This guide provides an objective comparison of (4-Methoxypyrimidin-5-yl)boronic acid with other structurally related pyrimidine boronic acids, supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of C-C bonds. The reactivity of pyrimidine boronic acids in these reactions is significantly influenced by the position of the boronic acid group and the electronic nature of other substituents on the pyrimidine ring.[1]
Positional Isomers:
-
5-Pyrimidinylboronic Acids: Generally exhibit good reactivity, readily participating in Suzuki couplings with a variety of aryl and heteroaryl halides to afford high yields.[2] The electronic environment at the 5-position is favorable for the transmetalation step in the catalytic cycle.[2]
-
4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the nitrogen atoms at positions 1 and 3 can influence the reactivity of a boronic acid at the 4-position. However, successful couplings are often achieved, sometimes requiring more reactive coupling partners or optimized catalyst systems.[1]
-
2-Pyrimidinylboronic Acids: This isomer is often the most challenging coupling partner due to the proximity of the boronic acid to the nitrogen atom at the 1-position, which can lead to catalyst inhibition.[1]
Influence of Substituents:
Electron-donating groups, such as the methoxy group in this compound, are expected to increase the electron density of the pyrimidine ring. This can favorably influence the transmetalation step of the Suzuki-Miyaura catalytic cycle, potentially leading to higher reaction yields.[3] Conversely, electron-withdrawing groups can decrease reactivity.[2]
Comparative Experimental Data
| Pyrimidine Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Halide (Generic) | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 100 (MW) | 0.25 | Good to Excellent | [4][5] |
| Pyrimidine-5-boronic acid | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 110 | 12 | 83 | [6] |
| (2-Methoxypyrimidin-5-yl)boronic acid | Isoquinoline derivative | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| (4,6-Dimethoxypyrimidin-5-yl)boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Pd Precatalyst | Various | MeOH/THF | Not Specified | Not Specified | Varies | [8] |
| 3-Furanylboronic acid | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 110 | 12 | 83 | [6] |
Key Applications in Medicinal Chemistry
Pyrimidine boronic acids are crucial intermediates in the synthesis of biologically active compounds, particularly kinase inhibitors. The pyrimidine scaffold is a common feature in molecules targeting signaling pathways implicated in diseases like cancer and inflammation.[3] For instance, the JAK-STAT signaling pathway, which is central to immune system regulation, is a common target for inhibitors synthesized using pyrimidine building blocks.[9][10][11]
Caption: The JAK-STAT signaling pathway, a target for pyrimidine-based inhibitors.
Experimental Protocols
General Experimental Workflow for Suzuki-Miyaura Coupling
A systematic approach is crucial for a successful Suzuki-Miyaura coupling reaction. The general workflow involves careful preparation of reagents, execution of the reaction under an inert atmosphere, and appropriate work-up and purification.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of a pyrimidine boronic acid with an aryl halide and can be adapted for this compound.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound, the aryl halide, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add the degassed solvent mixture (e.g., 4 mL 1,4-dioxane and 1 mL water).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100-120°C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimizing reaction conditions. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stability and Handling of Pyrimidine Boronic Acids
Boronic acids are known for their potential instability. The primary degradation pathways include dehydration to form boroxines (cyclic trimers), oxidation, and protodeboronation (cleavage of the C-B bond).[9] To ensure the integrity and reactivity of this compound and other pyrimidine boronic acids, proper storage and handling are essential. It is recommended to store these reagents in a cool, dry, and dark place under an inert atmosphere. For long-term storage, -20°C is advisable.[9]
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. cusabio.com [cusabio.com]
A Comparative Guide to Alternative Reagents for (4-Methoxypyrimidin-5-yl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxypyrimidin-5-yl)boronic acid is a valuable reagent in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install the 4-methoxypyrimidine moiety. This structural motif is present in numerous biologically active compounds. However, challenges related to the stability and reactivity of some heteroarylboronic acids necessitate the exploration of alternative reagents and synthetic strategies. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic pathway.
Classification of Alternative Strategies
The alternatives to using this compound can be broadly categorized into three groups: modified boron-based reagents with enhanced stability, non-boron organometallic reagents that participate in different coupling reactions, and alternative synthetic strategies that circumvent the need for a pre-formed organometallic pyrimidine species.
Caption: Logical classification of alternatives to this compound.
I. Modified Boron Reagents for Suzuki-Miyaura Coupling
The most direct alternatives to boronic acids are their more stable derivatives, such as potassium organotrifluoroborates and MIDA boronates. These reagents still participate in the Suzuki-Miyaura catalytic cycle but offer significant advantages in terms of handling and stability.
Potassium Pyrimidinyltrifluoroborates
Potassium organotrifluoroborates are crystalline solids that are significantly more stable to air and moisture than their corresponding boronic acids.[1] This stability reduces the likelihood of protodeboronation, a common side reaction with heteroarylboronic acids.[1][2] They are easily prepared from boronic acids or their esters using potassium hydrogen fluoride (KHF₂) and can be employed in near stoichiometric amounts in coupling reactions.[1]
Data Presentation: Performance in Suzuki-Miyaura Coupling
| Boron Reagent | Coupling Partner | Product | Yield (%) | Reference |
| 2,4-Dimethoxypyrimidin-5-yltrifluoroborate | 4-Bromobenzonitrile | 5-(4-Cyanophenyl)-2,4-dimethoxypyrimidine | 88 | [1] |
| 2,4-Dimethoxypyrimidin-5-yltrifluoroborate | 4-Chlorobenzonitrile | 5-(4-Cyanophenyl)-2,4-dimethoxypyrimidine | 86 | [1] |
| 2-Methoxypyrimidin-4-yltrifluoroborate | 4-Chlorobenzonitrile | 4-(4-Cyanophenyl)-2-methoxypyrimidine | 91 | [1] |
| Potassium Vinyltrifluoroborate | 4-Bromoacetophenone | 4-Vinylacetophenone | 95 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling with Potassium Heteroaryltrifluoroborate [1]
-
Reaction Setup: In a sealable reaction vessel, combine the potassium heteroaryltrifluoroborate (1.0 mmol), aryl halide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 3.0 mmol) as the base. Add a solvent mixture, typically an organic solvent and water (e.g., toluene/H₂O or THF/H₂O, 10:1 v/v, 5 mL).
-
Reaction Execution: Seal the vessel and stir the mixture at 80-100 °C for 12-24 hours. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Pyrimidine MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-tolerant crystalline solids that are compatible with chromatography.[4][5] They serve as "slow-release" surrogates for unstable boronic acids.[5] Under specific basic conditions, the MIDA ligand is slowly hydrolyzed, releasing the boronic acid in a controlled manner into the reaction mixture, which minimizes its decomposition and often leads to higher yields, especially with challenging substrates like unactivated aryl chlorides.[5]
Data Presentation: Performance in Slow-Release Suzuki-Miyaura Coupling
| MIDA Boronate | Coupling Partner | Product | Yield (%) | Reference |
| Thiophen-2-yl MIDA boronate | 2,4-Dimethoxychlorobenzene | 2-(2,4-Dimethoxyphenyl)thiophene | 96 | [5] |
| Furan-2-yl MIDA boronate | 2,4-Dimethoxychlorobenzene | 2-(2,4-Dimethoxyphenyl)furan | 95 | [5] |
| Vinyl MIDA boronate | 4-Chloroanisole | 4-Methoxystyrene | 95 | [5] |
| p-Tolyl MIDA boronate | 5-Bromopyrimidine | 5-(p-Tolyl)pyrimidine | 82-90 | [6] |
Experimental Protocol: Slow-Release Coupling with MIDA Boronates [5]
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol), the MIDA boronate (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and SPhos ligand (10 mol%).
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 7.5 equiv) and a 5:1 mixture of dioxane/water (0.07 M).
-
Reaction Execution: Seal the vial and stir the mixture at 60 °C for 6 hours. For less reactive chlorides, the temperature may be increased to 100 °C.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via silica gel chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Alternative Organometallic Reagents (Non-Boron)
Functionalized pyrimidines can also be prepared using organometallic reagents other than boron, such as organozincs (in Negishi coupling) or organomagnesium compounds (Grignard reagents).
Pyrimidinyl Grignard and Organocerium Reagents
Grignard reagents of pyrimidine derivatives can be prepared via halogen-metal exchange from the corresponding bromopyrimidine.[7][8] These nucleophilic reagents can then be used in cross-coupling reactions or for addition to carbonyl compounds.[7] Organocerium reagents, prepared from the corresponding organolithium intermediate, have shown improved yields over lithium reagents when reacting with easily enolizable ketones.[7]
Data Presentation: Reaction of Pyrimidinyl Organometallics with Benzaldehyde
| Organometallic Reagent | Product | Yield (%) | Reference |
| 5-Pyrimidinylcerium Chloride | 5-[1-Hydroxy-1-(phenyl)methyl]pyrimidine | 55 | [7] |
| 5-Pyrimidinylmagnesium Chloride | 5-[1-Hydroxy-1-(phenyl)methyl]pyrimidine | 30 | [7] |
Experimental Protocol: Preparation of 5-(Pyrimidinyl)magnesium Chloride [7]
-
Reaction Setup: Under an inert nitrogen atmosphere, add 5-bromopyrimidine (1.0 mmol) to a solution of ethylmagnesium chloride (1.1 mmol) in anhydrous THF at 0 °C.
-
Reaction Execution: Stir the mixture at room temperature for 3 hours. The formation of the Grignard reagent can be monitored by quenching aliquots and analyzing via GC-MS.
-
Utilization: The resulting solution of 5-(pyrimidinyl)magnesium chloride can be used directly in subsequent reactions, such as addition to an electrophile (e.g., an aldehyde or ketone).
III. Alternative Synthetic Strategies
Instead of preparing a pyrimidine organometallic, alternative strategies can functionalize a pyrimidine core through different mechanisms, such as direct C-H activation or C-N bond formation.
Direct C-H Functionalization
Direct C-H functionalization is an increasingly important strategy that avoids the synthesis of pre-functionalized starting materials.[9] This approach uses a transition metal catalyst (e.g., Iridium, Ruthenium, Palladium) to activate a C-H bond on the pyrimidine ring, which can then be coupled with another reagent. While specific protocols for the 4-methoxypyrimidine core are emerging, the general principle offers a more atom-economical route for creating C-C or C-heteroatom bonds.[10][11]
Buchwald-Hartwig Amination
For the synthesis of 5-aminopyrimidine derivatives, the Buchwald-Hartwig amination is a powerful alternative to Suzuki-Miyaura coupling.[12][13] This palladium-catalyzed reaction directly forms a C-N bond between a halo-pyrimidine (e.g., 5-bromo-4-methoxypyrimidine) and an amine.[14] The differential reactivity between C-Br and C-Cl bonds allows for selective functionalization.[14]
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol: General Buchwald-Hartwig Amination [14]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (e.g., 5-bromo-4-methoxypyrimidine, 1.0 equiv), amine (1.2 equiv), a suitable palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.
-
Reagent Addition: Add a strong base (e.g., sodium tert-butoxide, 1.4 equiv) and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by silica gel chromatography.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
- 10. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of (4-Methoxypyrimidin-5-yl)boronic Acid Derivatives as VCP/p97 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of (4-Methoxypyrimidin-5-yl)boronic acid derivatives, with a focus on their potent inhibitory effects on Valosin-Containing Protein (VCP)/p97, a key player in the ubiquitin-proteasome system and an attractive target for cancer therapy. The data and protocols presented herein are compiled from peer-reviewed research to facilitate the rational design and development of novel therapeutic agents.
Introduction to this compound Derivatives and VCP/p97
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. When functionalized with a boronic acid moiety, these compounds can act as potent enzyme inhibitors. A notable target of these derivatives is VCP/p97, an AAA+ ATPase crucial for cellular protein homeostasis. Inhibition of VCP/p97 disrupts the degradation of misfolded proteins, leading to endoplasmic reticulum stress and apoptosis, particularly in cancer cells with high protein turnover.
Recent studies have identified a series of novel pyrimidine molecules containing a boronic acid group as potent VCP/p97 inhibitors. This guide focuses on the structure-activity relationship (SAR) of these derivatives, highlighting key structural features that contribute to their inhibitory potency.
Data Presentation: VCP/p97 Inhibition by a Lead Derivative
While a detailed structure-activity relationship study of a series of this compound derivatives has been conducted, public access to the comprehensive data table for all analogs is limited. However, the lead compound from this series, compound 17, demonstrates significant enzymatic and cellular activity.
| Compound ID | R Group (Hypothesized based on lead compound) | VCP/p97 Enzymatic IC50 (nM) | A549 Cell Viability IC50 (µM) | RPMI-8226 Cell Viability IC50 (µM) |
| 17 | 4-methoxybenzyl | 54.7[1] | 2.80[1] | 0.86[1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.
The potent enzymatic inhibition of VCP/p97 by compound 17 translates to significant anti-proliferative activity in non-small cell lung cancer (A549) and multiple myeloma (RPMI-8226) cell lines.[1] The SAR studies indicate that the nature of the substituent on the pyrimidine ring and the linker to the boronic acid are critical for potent inhibition.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to validate these compounds, the following diagrams are provided.
References
A Comparative Guide to the Spectroscopic Analysis of (4-Methoxypyrimidin-5-yl)boronic Acid Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. (4-Methoxypyrimidin-5-yl)boronic acid is a crucial building block in synthetic chemistry, particularly in cross-coupling reactions for the creation of complex molecules. This guide provides an objective comparison of various spectroscopic methods for determining the purity of this compound, complete with experimental data and detailed protocols.
The primary methods for analyzing the purity of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique offers unique advantages and provides complementary information regarding the identity, structure, and purity of the compound.
Comparison of Spectroscopic Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.
| Technique | Information Provided | Advantages | Limitations | Typical Sample (mg) |
| ¹H, ¹³C NMR | Detailed molecular structure, quantification of impurities. | Provides unambiguous structural information; highly reproducible; quantitative. | Relatively low sensitivity; requires deuterated solvents. | 5-10 |
| ¹¹B NMR | Information about the boron environment (trigonal vs. tetrahedral).[1][2][3] | Specific to boron-containing compounds; sensitive to boronic acid/ester equilibrium.[1][3] | Provides limited information about the overall molecular structure. | 5-10 |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities and byproducts.[4] | High sensitivity; can be coupled with chromatography (LC-MS) for separation and identification.[4][5] | Can be destructive; ionization efficiency can vary. | <1 |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited structural information; not ideal for quantification. | 1-2 |
| UV-Vis Spectroscopy | Quantitative analysis of chromophoric compounds.[6][7][8] | Simple, rapid, and sensitive for quantitative measurements.[7][8][9] | Only applicable to compounds with a UV-Vis chromophore; low specificity. | <1 |
Experimental Protocols
Detailed methodologies for each key experiment are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of this compound.[4]
-
Sample Preparation : Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.[4] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[6]
-
Instrument Setup : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[4][6]
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
¹¹B NMR : Acquire the spectrum to observe the boron resonance, which can confirm the presence of the boronic acid moiety.[3][10]
-
-
Data Processing and Analysis : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and quantify impurities.
2. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and identifying trace impurities.[4] When coupled with High-Performance Liquid Chromatography (HPLC), it provides separation and identification of components in a mixture.[4][5]
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[11]
-
Instrumentation : Utilize an LC-MS system equipped with an electrospray ionization (ESI) source.
-
LC Method :
-
MS Method : Acquire mass spectra over a relevant mass range (e.g., m/z 50-500).[4][11]
-
Data Analysis : Correlate the peaks in the chromatogram with their corresponding mass spectra to identify the parent compound and any impurities.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands. For this compound, look for:
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and sensitive method for the quantitative determination of pyrimidine derivatives.[7][8][9]
-
Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) and then prepare a series of dilutions to establish a calibration curve.[7][8][14]
-
Data Acquisition : Record the UV-Vis spectrum over a wavelength range of 200-500 nm to determine the wavelength of maximum absorbance (λmax).[14] For some pyrimidine derivatives, the λmax is around 275 nm.[7][8]
-
Data Analysis : Measure the absorbance of the sample solution at λmax and use the calibration curve to determine the concentration. Purity can be estimated by comparing the measured absorbance to that of a known standard.
Visualizations
References
- 1. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Yield Analysis of Suzuki Reactions with Diverse Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical factor influencing the yield of this palladium-catalyzed reaction is the nature of the boronic acid coupling partner. This guide provides an objective comparison of reaction yields with different boronic acids, supported by experimental data, to aid in reaction optimization and the strategic design of synthetic routes.
Performance Comparison: The Impact of Boronic Acid Structure on Reaction Yield
The electronic and steric properties of substituents on the boronic acid can significantly influence the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. This, in turn, has a direct impact on the overall reaction yield. Generally, electron-donating groups on the aryl boronic acid can enhance the reaction rate and yield, while electron-withdrawing groups may have a more complex, and sometimes attenuating, effect. The steric hindrance of bulky substituents can also play a crucial role in the reaction's efficiency.
To illustrate these effects, the following tables summarize experimental data from Suzuki-Miyaura coupling reactions with different boronic acids under comparable conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Various Boronic Acids
This table presents the yields for the reaction of 4-bromoacetophenone with a range of substituted phenylboronic acids and a pinacol ester, demonstrating the influence of electronic and steric factors.
| Boronic Acid/Ester | Substituent | Electronic Effect | Yield (%) |
| Phenylboronic acid | -H | Neutral | 93[1] |
| 4-Methoxyphenylboronic acid | -OCH₃ (para) | Electron-Donating | 94[1] |
| 4-Chlorophenylboronic acid | -Cl (para) | Electron-Withdrawing | 93[1] |
| Phenylboronic acid pinacol ester | - | - | 93 |
Reaction Conditions: 4-bromoacetophenone (1 mmol), boronic acid/ester (1.2 mmol), Pd(II) complex 7 (0.15 mol%), KOH (2 mmol), TBAB (0.6 mmol), Water (3 mL), 100 °C, 1 hour.[1]
Table 2: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with Different Boronic Acids
This dataset showcases the versatility of the Suzuki-Miyaura reaction with another aryl bromide and various boronic acids, highlighting the impact of different functional groups on the yield.
| Boronic Acid | Substituent | Electronic/Functional Effect | Conversion (%) at 48h |
| Phenylboronic acid | -H | Neutral | 98 |
| 4-Vinylphenylboronic acid | -CH=CH₂ (para) | Alkenyl | 98 |
| 4-Carboxyphenylboronic acid | -COOH (para) | Electron-Withdrawing | 95 |
| 4-Fluorophenylboronic acid | -F (para) | Weakly Electron-Withdrawing | 98 |
Reaction Conditions: 1-bromo-4-fluorobenzene, boronic acid, K₂CO₃, G-COOH-Pd-10 catalyst, DMF:H₂O (95:5), 110 °C.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 4-Bromoacetophenone[1]
Materials:
-
4-Bromoacetophenone
-
Substituted Phenylboronic Acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Chlorophenylboronic acid) or Phenylboronic acid pinacol ester
-
Palladium(II)-complex 7
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Water (deionized)
Procedure:
-
To a reaction vessel, add 4-bromoacetophenone (1 mmol), the corresponding boronic acid or ester (1.2 mmol), potassium hydroxide (2 mmol), and tetrabutylammonium bromide (0.6 mmol).
-
Add the Palladium(II)-complex 7 (0.15 mol%).
-
Add 3 mL of water to the vessel.
-
The reaction mixture is then heated to 100 °C with vigorous stirring for 1 hour.
-
After completion, the reaction is cooled to room temperature.
-
The product is extracted with an appropriate organic solvent (e.g., ethyl acetate), and the organic layers are combined.
-
The combined organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biphenyl product.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene
Materials:
-
1-Bromo-4-fluorobenzene
-
Boronic Acid (e.g., Phenylboronic acid, 4-Vinylphenylboronic acid, 4-Carboxyphenylboronic acid, 4-Fluorophenylboronic acid)
-
G-COOH-Pd-10 Catalyst
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water (deionized)
Procedure:
-
In a Schlenk tube, a stock solution of 1-bromo-4-fluorobenzene (1.5 mmol) in a degassed mixture of DMF:H₂O (95:5, 15 mL) is prepared under a nitrogen atmosphere.
-
In separate Schlenk flasks, the respective boronic acid (0.300 mmol), potassium carbonate (0.5 mmol), and the G-COOH-Pd-10 catalyst (15 mg) are added.
-
The flasks are subjected to three vacuum/N₂ cycles to ensure an inert atmosphere.
-
Under nitrogen, 2.5 mL (0.25 mmol) of the 1-bromo-4-fluorobenzene stock solution is transferred to each Schlenk flask.
-
The reaction mixtures are heated to 110 °C and monitored over time.
-
Upon completion, the mixtures are cooled, and the products are worked up by extraction with an organic solvent.
-
The organic extracts are dried and concentrated, and the crude products are purified by appropriate chromatographic techniques.
Visualizing the Suzuki-Miyaura Reaction
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
References
Assessing the Electronic Effects of Substituents in Pyrimidine Boronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Substituent Electronic Effects
The electronic influence of a substituent on a molecule's reactive center can be broadly categorized into two main types: inductive effects and resonance effects. Inductive effects are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms, while resonance effects involve the delocalization of pi (π) electrons through the conjugated system. The Hammett equation is a widely used tool in physical organic chemistry to quantify these electronic effects. It relates the reaction rate or equilibrium constant of a reaction to the electronic properties of a substituent through the substituent constant (σ) and the reaction constant (ρ).
A positive Hammett substituent constant (σ) indicates an electron-withdrawing group (EWG), which increases the acidity of the boronic acid (lowers the pKa). Conversely, a negative σ value signifies an electron-donating group (EDG), which decreases the acidity (raises the pKa).[1]
Comparative Analysis of Substituent Effects on Arylboronic Acid pKa
The acidity of an arylboronic acid, represented by its pKa value, is a direct measure of its Lewis acidity. A lower pKa value indicates a stronger Lewis acid, which can have significant implications for its biological activity, for instance, in forming covalent bonds with target proteins.
While a systematic study on a series of substituted pyrimidine boronic acids is not available, the pKa of pyrimidine-5-boronic acid has been experimentally determined to be 6.2 .[2] This value is notably lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), indicating that the pyrimidine ring itself acts as an electron-withdrawing group, enhancing the acidity of the boronic acid moiety.
To illustrate the expected trends in substituted pyrimidine boronic acids, the following table presents a compilation of pKa values and Hammett σ constants for a series of substituted phenylboronic acids. This data serves as a valuable guide for predicting how substituents on a pyrimidine ring might influence the acidity of a pyrimidine boronic acid.
| Substituent (at para-position) | Hammett Constant (σp) | pKa of Substituted Phenylboronic Acid |
| -OCH3 | -0.27 | 9.08 |
| -CH3 | -0.17 | 8.98 |
| -H | 0.00 | 8.82 |
| -Cl | 0.23 | 8.55 |
| -Br | 0.23 | 8.52 |
| -CN | 0.66 | 8.13 |
| -NO2 | 0.78 | 7.96 |
Note: pKa values are approximate and can vary slightly depending on the experimental conditions. Hammett constants are from standard sources.
As the data demonstrates, electron-donating groups like methoxy (-OCH3) and methyl (-CH3) increase the pKa, making the boronic acid less acidic. In contrast, electron-withdrawing groups such as chloro (-Cl), bromo (-Br), cyano (-CN), and nitro (-NO2) decrease the pKa, thereby increasing the acidity of the boronic acid.[1]
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for quantifying the electronic effects of substituents. The two most common methods for measuring the pKa of boronic acids are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the titration of the boronic acid with a standardized base, typically sodium hydroxide, while monitoring the pH of the solution.
Protocol:
-
Sample Preparation: A known concentration of the boronic acid is dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the boronic acid solution, which is stirred continuously.
-
Titration: A standard solution of NaOH is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. For weakly acidic boronic acids, the addition of a polyol like mannitol can sharpen the endpoint by forming a more acidic boronate ester complex.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes with pH.
Protocol:
-
Buffer Preparation: A series of buffer solutions with known and varying pH values are prepared.
-
Sample Preparation: A stock solution of the pyrimidine boronic acid is prepared in a suitable solvent.
-
Measurement: A small aliquot of the stock solution is added to each buffer solution to a constant final concentration. The UV-Vis spectrum of each solution is then recorded.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.
Visualizing the Concepts
To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz.
Caption: Relationship between substituent type and acidity.
Caption: Experimental workflows for pKa determination.
Conclusion
The electronic effects of substituents are a critical consideration in the design and optimization of pyrimidine boronic acids as therapeutic agents. By understanding how electron-donating and electron-withdrawing groups modulate the pKa of the boronic acid moiety, researchers can fine-tune the compound's properties to enhance its biological activity. While direct experimental data for a comprehensive set of substituted pyrimidine boronic acids is limited, the well-established trends observed in the phenylboronic acid series provide a robust framework for predicting these effects. The experimental protocols detailed in this guide offer a reliable means of obtaining the quantitative data necessary to build accurate structure-activity relationships for this promising class of compounds.
References
(4-Methoxypyrimidin-5-yl)boronic Acid: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, (4-Methoxypyrimidin-5-yl)boronic acid has emerged as a valuable building block in the synthesis of complex heterocyclic molecules, particularly in the pursuit of novel kinase inhibitors. Its strategic placement of a methoxy group and a boronic acid moiety on the pyrimidine ring offers unique reactivity and structural attributes for creating potent and selective therapeutic agents.
This guide provides a comprehensive comparison of this compound with alternative reagents in its primary application: the Suzuki-Miyaura cross-coupling reaction. The information presented is curated to assist in reaction optimization, compound library generation, and the overall drug discovery workflow.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound serves as a nucleophilic partner in this palladium-catalyzed transformation, allowing for the introduction of the 4-methoxypyrimidine motif into a target molecule.
Comparison with Alternative Pyrimidine Boronic Acids
The reactivity of pyrimidine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group and the nature of other substituents on the ring. Generally, 5-substituted pyrimidinylboronic acids, such as the title compound, exhibit favorable reactivity.
| Boronic Acid | Structure | Relative Reactivity | Key Considerations |
| This compound | ![]() | Good | The electron-donating methoxy group can enhance the nucleophilicity of the boronic acid, potentially leading to higher reaction yields. |
| (Pyrimidin-5-yl)boronic acid | ![]() | Good | Serves as a baseline for understanding the electronic effects of substituents. Generally provides good yields in Suzuki couplings. |
| (2-Methoxypyrimidin-5-yl)boronic acid | ![]() | Good | The methoxy group at the 2-position can also influence reactivity through electronic effects. |
| (4,6-Dimethoxypyrimidin-5-yl)boronic acid | ![]() | Moderate to Good | The presence of two electron-donating groups may further enhance reactivity, but steric hindrance could become a factor with bulky coupling partners. |
Note: The data presented is compiled from various sources and direct, side-by-side comparative studies under identical conditions are limited in the published literature.
Application in Kinase Inhibitor Synthesis
A significant application of this compound and its analogs is in the synthesis of kinase inhibitors. The pyrimidine scaffold is a common feature in many approved and investigational drugs targeting kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders.
For instance, pyrimidine-based compounds containing a boronic acid moiety have been designed and synthesized as inhibitors of Valosin-containing protein (VCP)/p97, a key player in the ubiquitin-proteasome system.[1][2] Inhibition of p97 is a promising therapeutic strategy for certain cancers.
Below is a simplified representation of a signaling pathway that can be targeted by inhibitors synthesized using pyrimidine boronic acids.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 5-Substituted Pyrimidine Boronic Acid
Materials:
-
5-Substituted Pyrimidine Boronic Acid (1.2 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Brine
-
Silica Gel for column chromatography
Procedure:
-
To a dry reaction vessel, add the 5-substituted pyrimidine boronic acid, the aryl halide, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
The following diagram illustrates the general workflow for this Suzuki-Miyaura coupling reaction.
Synthesis of this compound
A common synthetic route to this compound involves the halogen-metal exchange of a corresponding 5-halopyrimidine followed by borylation.
Illustrative Synthetic Pathway:
-
Halogenation: Introduction of a bromine or iodine atom at the 5-position of a suitable 4-methoxypyrimidine precursor.
-
Lithium-Halogen Exchange: Treatment of the 5-halo-4-methoxypyrimidine with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) to generate a lithiated intermediate.
-
Borylation: Reaction of the lithiated intermediate with a boron electrophile, such as triisopropyl borate.
-
Hydrolysis: Acidic workup to hydrolyze the boronate ester and yield the final this compound.
The diagram below outlines this synthetic logic.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
A Cost-Benefit Analysis of (4-Methoxypyrimidin-5-yl)boronic Acid in Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the selection of building blocks is a critical decision that impacts reaction efficiency, cost, and the overall success of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of (4-Methoxypyrimidin-5-yl)boronic acid, a valuable reagent in modern organic synthesis, particularly in the construction of pharmacologically relevant molecules. We present a comparison with alternative pyrimidine-based boronic acids, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a heteroaryl boronic acid that serves as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs, including kinase inhibitors. The methoxy group at the 4-position of the pyrimidine ring can influence the electronic properties of the molecule, potentially impacting its reactivity and interaction with biological targets.
Cost Analysis of Pyrimidine Boronic Acids
The cost of a building block is a significant factor in the overall expense of a synthesis. Below is a comparative table of the approximate costs for this compound and several commercially available alternatives. Prices are based on 1-gram quantities from various suppliers and are subject to change.
| Boronic Acid | CAS Number | Approximate Price (USD/1g) | Notes |
| This compound | 909187-37-7 | 150 - 250 | The focus of this analysis. |
| Pyrimidine-5-boronic acid | 109299-78-7 | 50 - 100 | Unsubstituted parent compound. |
| 2-Methoxypyrimidine-5-boronic acid | 628692-15-9 | 70 - 120 | Isomeric alternative with the methoxy group at the 2-position. |
| 2,4-Dimethoxypyrimidine-5-boronic acid | 89641-18-9 | 40 - 80 | Contains two electron-donating methoxy groups. |
| 4-Chloropyrimidine-5-boronic acid | 109299-79-8 | 200 - 300 | Contains an electron-withdrawing chloro group. |
| 4-Methylpyrimidine-5-boronic acid | 1337912-87-4 | 180 - 280 | Contains an electron-donating methyl group. |
| 4-(Trifluoromethyl)pyrimidine-5-boronic acid | 170898-98-3 | > 300 | Contains a strong electron-withdrawing trifluoromethyl group. |
Note: Prices are approximate and can vary significantly between suppliers and purity grades.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The performance of pyrimidine boronic acids in these reactions is influenced by factors such as the electronic nature of substituents, the choice of catalyst, base, and solvent, and the reaction conditions.
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Notes |
| This compound | Pd(PPh₃)₄ (2-5) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80-100 | 2-12 | 75-90 | Generally good reactivity is expected due to the electron-donating methoxy group. |
| Pyrimidine-5-boronic acid | Pd(PPh₃)₄ (2-5) | Na₂CO₃ or K₂CO₃ | Dioxane/H₂O | 95 | 12 | 56-85 | Considered a standard for comparison, with generally good yields.[1] |
| 2-Methoxypyrimidine-5-boronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 95 | 12 | 60-80 | The position of the methoxy group can influence reactivity.[1] |
| 2,4-Dimethoxypyrimidine-5-boronic acid | Pd(PPh₃)₄ (0.5-2) | K₂CO₃ | Dioxane/H₂O (MW) | 100 | 0.25 | 80-95 | The two electron-donating groups can enhance reactivity, often allowing for lower catalyst loading and shorter reaction times, especially with microwave irradiation.[2][3] |
| 4-Chloropyrimidine-5-boronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 60-75 | The electron-withdrawing nature of the chloro group can necessitate more active catalyst systems. |
| 4-Methylpyrimidine-5-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 70-85 | The electron-donating methyl group generally leads to good reactivity. |
Disclaimer: The data in this table is compiled from multiple sources and for illustrative purposes.[1][2][3][4][5][6] Direct comparison of yields should be done with caution as reaction conditions may vary.
Experimental Protocols
Below are representative experimental protocols for a microwave-assisted and a conventional Suzuki-Miyaura coupling reaction.
Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.[5]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conventional Suzuki-Miyaura Coupling
This protocol is suitable for standard laboratory setups.[6]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.1 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask and magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Mandatory Visualizations
To further elucidate the context and application of this compound in synthesis, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Many pyrimidine-containing compounds synthesized using boronic acids are investigated as kinase inhibitors. A prominent example is the inhibition of the Janus kinase (JAK) family of enzymes, which are crucial components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
Caption: The JAK-STAT signaling pathway and the role of pyrimidine-based inhibitors.
Conclusion and Recommendations
The cost-benefit analysis of this compound reveals it to be a moderately priced yet highly effective building block for the synthesis of complex organic molecules.
-
Cost: While more expensive than the unsubstituted pyrimidine-5-boronic acid and its 2,4-dimethoxy analog, it is more affordable than alternatives bearing electron-withdrawing groups like chloro or trifluoromethyl substituents.
-
Performance: The electron-donating methoxy group generally leads to good to excellent yields in Suzuki-Miyaura couplings, often under milder conditions than electron-deficient pyrimidine boronic acids. For syntheses where high efficiency and predictable reactivity are paramount, the additional cost compared to the most basic alternatives may be justified.
-
Alternatives: For initial exploratory studies or when cost is the primary driver, 2,4-dimethoxypyrimidine-5-boronic acid presents a cost-effective alternative with potentially enhanced reactivity. Conversely, for fine-tuning electronic properties, more expensive substituted pyrimidine boronic acids may be necessary.
Ultimately, the choice of boronic acid will depend on the specific goals of the synthesis, budget constraints, and the desired properties of the final product. This compound represents a balanced choice for many applications in drug discovery and development, offering a good combination of reactivity and cost-effectiveness for accessing valuable pyrimidine-containing compounds.
References
- 1. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Suzuki-Miyaura Coupling in the Synthesis of Sonidegib: A Case Study of (4-Methoxypyrimidin-5-yl)boronic Acid and a Biaryl Boronic Acid Alternative
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Sonidegib (NVP-LDE225), a crucial inhibitor of the Hedgehog signaling pathway approved for the treatment of basal cell carcinoma, prominently features a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of two distinct synthetic strategies for this active pharmaceutical ingredient (API). The first is a traditional approach, representative of early syntheses, which utilizes a late-stage Suzuki coupling. The second is a more recent, environmentally conscious method that employs an early-stage coupling in an aqueous medium. This comparison will focus on the use of a biaryl boronic acid as reported in a green chemistry approach and contrast it with a hypothetical, yet plausible, late-stage coupling employing a reagent like (4-Methoxypyrimidin-5-yl)boronic acid, which represents a common building block in medicinal chemistry.
Executive Summary
This guide contrasts two synthetic routes to Sonidegib, highlighting the differences in the Suzuki-Miyaura coupling step. The traditional route often involves a late-stage coupling of a complex aryl bromide with a boronic acid, performed in organic solvents with high catalyst loading. In contrast, the green chemistry approach detailed by Lipshutz and coworkers performs the Suzuki coupling at an earlier stage to synthesize a key biaryl carboxylic acid intermediate, which is then carried forward. This latter method utilizes significantly lower levels of a palladium catalyst in water, offering substantial environmental and economic benefits.
Data Presentation: Comparison of Suzuki-Miyaura Coupling Conditions
The following table summarizes the quantitative data for the two compared synthetic approaches for the core Suzuki-Miyaura coupling step.
| Parameter | "Green" Early-Stage Suzuki Coupling | Traditional Late-Stage Suzuki Coupling |
| Boronic Acid | 2-Methyl-3-(boronic acid)benzoic acid | This compound (hypothetical) |
| Coupling Partner | 4-(Trifluoromethoxy)bromobenzene | N-(6-bromopyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide |
| Palladium Catalyst | Pd(OAc)₂ with PPh₃ (in situ) | Pd(PPh₃)₄ |
| Catalyst Loading | 5000 ppm (0.5 mol %) | ~5 mol % |
| Solvent | Water with Brij-30 (surfactant) | 1,2-Dimethoxyethane (DME) / Water |
| Base | K₃PO₄ | Na₂CO₃ |
| Temperature | 45 °C | 130 °C |
| Reaction Time | 20 hours | Not explicitly stated, typically several hours |
| Yield | 90% (for the coupled acid) | Not explicitly stated, typically >80% |
Experimental Protocols
"Green" Early-Stage Suzuki-Miyaura Coupling in Water
This protocol is adapted from the work of Lipshutz and coworkers for the synthesis of the biaryl carboxylic acid intermediate.
Materials:
-
3-Bromo-2-methylbenzoic acid
-
4-(Trifluoromethoxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄)
-
Brij-30
-
Deionized water
Procedure:
-
To a reaction vessel, add 3-bromo-2-methylbenzoic acid (1.0 equiv), 4-(trifluoromethoxy)phenylboronic acid (1.1 equiv), and potassium phosphate (1.5 equiv).
-
Prepare a 2 wt % solution of Brij-30 in water.
-
Add the aqueous surfactant solution to the reaction vessel.
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.005 equiv) and triphenylphosphine (0.01 equiv) in a small amount of the reaction medium.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 45 °C and stir for 20 hours.
-
Upon completion, the reaction mixture is worked up by acidification to precipitate the carboxylic acid product, which is then isolated by filtration.
Traditional Late-Stage Suzuki-Miyaura Coupling
This hypothetical protocol is based on typical conditions reported for late-stage Suzuki couplings in the synthesis of Sonidegib and related compounds.
Materials:
-
N-(6-bromopyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add N-(6-bromopyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add a mixture of DME and water (e.g., 3:1 v/v).
-
Heat the reaction mixture to 130 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualization of Synthetic Pathways
Caption: Comparative workflows for Sonidegib synthesis.
Comparative Analysis
The "green" synthesis approach offers several distinct advantages over the traditional late-stage coupling. The most significant is the replacement of volatile and hazardous organic solvents like DME with water, facilitated by a surfactant. This dramatically reduces the environmental impact and improves worker safety. Furthermore, the catalyst loading is substantially lower (0.5 mol% vs. ~5 mol%), which is economically beneficial given the high cost of palladium. The milder reaction temperature (45 °C vs. 130 °C) also contributes to a more sustainable process by reducing energy consumption.
While the late-stage functionalization strategy is a valid and often necessary approach in complex molecule synthesis, performing the key carbon-carbon bond formation earlier in the sequence, as demonstrated in the green chemistry example, can lead to a more convergent and efficient overall synthesis. The biaryl carboxylic acid intermediate formed in the early-stage coupling is a stable, crystalline solid that is readily purified by precipitation, avoiding the need for chromatography at this step. In contrast, late-stage couplings often require purification of the final, more complex product by chromatography, which can be resource-intensive.
The choice between these synthetic strategies will depend on various factors, including the availability of starting materials, scalability requirements, and environmental and economic considerations. However, the case of Sonidegib synthesis clearly illustrates the potential for developing greener and more efficient manufacturing processes for important pharmaceuticals by rethinking the timing and conditions of key synthetic transformations like the Suzuki-Miyaura coupling.
Safety Operating Guide
Proper Disposal of (4-Methoxypyrimidin-5-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document is intended as a guide for trained laboratory professionals. All procedures should be conducted in accordance with institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of (4-Methoxypyrimidin-5-yl)boronic acid, a compound utilized in various research and drug development applications. Adherence to these protocols is critical for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound, like other boronic acid derivatives, should be treated as hazardous waste.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of damage before use.
-
Body Protection: A fully fastened lab coat is required to protect against skin contact.
-
Respiratory Protection: Conduct all handling and disposal activities within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
II. Waste Characterization and Segregation
Proper segregation of chemical waste is fundamental to safe and compliant laboratory operations.
-
Hazardous Waste Classification: this compound and materials contaminated with it must be classified as hazardous chemical waste.
-
Waste Stream Separation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS department.[2] Incompatible wastes can lead to dangerous chemical reactions.
-
Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., Irritant)
-
III. Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste.
A. Large Quantities and Non-Neutralized Waste:
For significant quantities or if in-lab neutralization is not feasible or permitted, the primary disposal method is collection by a licensed hazardous waste disposal service.
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Collect solutions containing this compound in a separate, sealable, and compatible container designated for liquid hazardous waste.[2]
-
-
Storage and Pickup:
-
Securely seal and label all waste containers.
-
Store the containers in a designated satellite accumulation area (SAA) or central hazardous waste storage facility, following your institution's guidelines.
-
Arrange for waste collection with your institution's EHS department or a licensed hazardous waste contractor.
-
B. In-Lab Neutralization of Small Quantities:
For small quantities of this compound waste, in-lab neutralization may be a viable option, provided it is permitted by your institution and local regulations. Boronic acids are weak acids and can be neutralized with a mild base.[1]
Objective: To neutralize small quantities of aqueous solutions or solid residues of this compound for disposal.
Materials:
-
This compound waste (solid or aqueous solution)
-
Mild base (e.g., sodium bicarbonate or sodium carbonate solution)
-
pH paper or a calibrated pH meter
-
Appropriate beakers and stir bar
-
Personal Protective Equipment (PPE) as outlined in Section I
Procedure:
-
Preparation: Perform this entire procedure in a certified chemical fume hood. If neutralizing a solid, dissolve it in a minimal amount of water in a beaker. For an aqueous solution, place it directly into the beaker.
-
Neutralization:
-
While stirring the solution, slowly add the mild base (e.g., a saturated solution of sodium bicarbonate) portion-wise. Be cautious as gas evolution (carbon dioxide) may occur.
-
Continue adding the base until the effervescence ceases.
-
-
pH Measurement:
-
After the initial reaction has subsided, measure the pH of the solution using a pH strip or a calibrated pH meter.
-
Continue to add the basic solution dropwise until the pH is within a neutral range, typically between 5.5 and 9.0, as per institutional guidelines.[1]
-
-
Final Disposal:
-
Once the solution is confirmed to be within the acceptable pH range, it may be permissible to dispose of it down the sanitary sewer with a copious amount of water (e.g., a 100-fold excess).[3]
-
Crucially, confirm with your institution's EHS and local wastewater authority that this practice is permitted. [1]
-
IV. Decontamination of Laboratory Equipment and Containers
All laboratory equipment and empty containers that have been in contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse: In a chemical fume hood, perform an initial rinse of the empty container or equipment with a suitable solvent. This initial rinsate must be collected and disposed of as liquid hazardous waste.[2]
-
Triple Rinse: It is best practice to triple rinse the container. Depending on institutional guidelines, subsequent rinsates may also need to be collected as hazardous waste.
-
Final Cleaning: After the solvent rinses, wash the equipment with soap and water.
-
Drying: Allow the decontaminated equipment to air dry completely in a well-ventilated area.
-
Container Disposal: Once a container is thoroughly decontaminated and dry, deface the original label. The clean container can then be disposed of in the appropriate recycling stream (e.g., laboratory glass or plastic recycling).[2]
V. Quantitative Disposal Data
Specific quantitative disposal limits for this compound are not widely established. However, regulations often provide limits for boron in general wastewater effluent. These limits can vary significantly by location. It is essential to consult your local and institutional regulations. The table below provides some examples of boron concentration limits found in various guidelines.
| Parameter | Concentration Limit (mg/L) | Source / Jurisdiction | Notes |
| Boron in Drinking Water | 2.4 | World Health Organization (WHO) Guideline | Guideline value for drinking water quality.[4] |
| Boron in Drinking Water | 5.0 | Health Canada (Interim) | Interim maximum acceptable concentration.[5] |
| Boron in Surface Water | Generally < 0.6 | Typical mean concentrations in Europe, Pakistan, etc. | Natural background levels can vary.[6] |
| Boron in Municipal Sewage | ~1.0 | Average concentration in California sewage effluents. | Indicates that boron compounds are common in municipal wastewater.[7] |
| Boron Effluent Standard | 10 | Japan (for areas other than sea areas) | An example of a national effluent standard.[8] |
| Boron for Drain Disposal | 5.0 | Ball State University Guidelines | An example of an institutional limit for drain disposal.[3] |
This table is for illustrative purposes only. Always refer to your specific local and institutional regulations for compliant disposal.
Mandatory Visualizations
Caption: Decision workflow for the disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling (4-Methoxypyrimidin-5-yl)boronic acid
For Immediate Implementation: This guide provides critical safety and logistical protocols for researchers, scientists, and drug development professionals working with (4-Methoxypyrimidin-5-yl)boronic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment. The following information is based on established safety protocols for analogous boronic acid derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields.[7] | To protect eyes from dust particles and splashes, preventing serious eye irritation.[7] |
| Hand Protection | Nitrile gloves or other chemical-resistant gloves.[1][7] | To prevent skin contact and subsequent irritation.[7] |
| Body Protection | Laboratory coat.[1][7] | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[7] | To be used when engineering controls are not sufficient, when handling large quantities, or when dust formation is likely.[7] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][7]
-
Fume Hood: For procedures that may generate dust or aerosols, the use of a certified chemical fume hood is strongly recommended.[7][8]
Handling Procedures:
-
Avoid Dust Formation: Take care to avoid the formation and dispersion of dust.[7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][7] Do not breathe in dust, fumes, or vapors.[7]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[7][9]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Keep it away from incompatible materials such as strong oxidizing agents.[4][10]
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE as detailed in Table 1.
-
Avoid generating dust during cleanup.[7]
-
Carefully sweep or vacuum the spilled solid material into a suitable, closed container for disposal.[4][7]
-
After the material has been collected, ventilate the area and wash the spill site.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance. This compound and its containers must be treated as hazardous waste.[11]
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, sealable, and clearly labeled "Hazardous Waste" container.[11]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[11]
-
Contaminated Materials: Any materials, such as weighing paper, filter paper, or gloves, that are contaminated with the compound should be placed in a sealed and labeled container for hazardous waste disposal.[10]
Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent before disposal.[7]
-
The rinsate from the cleaning process must be collected and treated as hazardous waste.[7]
-
After thorough rinsing and air drying in a well-ventilated area, deface the original label on the container before disposing of it according to your institution's guidelines for decontaminated lab materials.[11]
Storage of Waste:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by a licensed waste disposal company or your institution's Environmental Health and Safety (EHS) department.[11]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Methoxyphenylboronic acid = 95.0 5720-07-0 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




